4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Description
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Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-4-2-3-8-11(4)5(7)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYLKPBYWPEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=NN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512876 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-19-9 | |
| Record name | 4-Chloro-2-(methylthio)pyrazolo[1,5-a]-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54346-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
CAS Number: 54346-19-9
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and the biological activities of structurally related compounds, offering insights into its potential applications.
Chemical and Physical Properties
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a substituted pyrazolotriazine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value |
| CAS Number | 54346-19-9 |
| Molecular Formula | C₆H₅ClN₄S |
| Molecular Weight | 212.65 g/mol |
| Synonyms | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine |
Note: Further experimental determination of properties such as melting point, solubility, and detailed spectroscopic data is required for a complete profile.
Synthesis
A key synthetic route to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine involves the chlorination of its precursor, 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine[3]
Starting Material: 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
Procedure:
-
A mixture of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, a large excess of freshly opened phosphorus oxychloride (10 equivalents), and N,N-dimethylaniline (1.0 equivalent) is prepared.
-
The reaction mixture is heated at 110°C for 3 hours in a sealed vessel.
-
Following the reaction, the intermediate 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is isolated. The purification of this compound is critical as it is reported to be unstable and sensitive to moisture, which can lead to hydrolysis back to its oxygenated precursor.[3]
The synthesis workflow can be visualized as follows:
Spectroscopic Data of Precursor
| Spectroscopic Data for 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, HAr), 6.35 (d, J = 1.9 Hz, 1H, HAr), 2.53 (s, 3H, CH₃)[3] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 157.0 (Cq), 148.4 (Cq), 145.7 (CHAr), 143.5 (Cq), 97.1 (CHAr), 13.1 (CH₃)[3] |
| IR (neat) νmax (cm⁻¹) | 3097, 3017, 2933, 2904, 2817, 1715 (CO), 1592, 1426, 1337, 1228, 1186, 1156, 1117, 969, 904, 813, 744, 669, 629, 600, 543[3] |
| HRMS (EI-MS) | m/z calcd for C₆H₆N₄OS: 183.0335 [M + H]⁺, found: 183.0333[3] |
Biological Activity of Related Pyrazolo-Triazine Compounds
Although specific biological studies on 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine are not extensively documented, the broader class of pyrazolo-triazine derivatives has demonstrated significant potential in anticancer research. These compounds are considered bioisosteres of purines and have been investigated for their cytotoxic and pro-apoptotic activities.[4][5]
Anticancer Activity
Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine have shown potent cytotoxic effects against various cancer cell lines, including pancreatic (BxPC-3), prostate (PC-3), and colorectal (HCT-116) cancer cells, with IC₅₀ values in the nanomolar to low micromolar range.[4] These compounds have been observed to induce apoptosis through both intrinsic and extrinsic pathways.[4]
Experimental Protocols for Biological Assays
Commonly employed assays to evaluate the anticancer potential of pyrazolo-triazine derivatives include:
-
MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are incubated with the test compound for a specified period (e.g., 72 hours), after which the metabolic activity is measured to determine the IC₅₀ value.[4]
-
Flow Cytometry for Apoptosis Analysis: This technique can be used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound. Staining with annexin V and propidium iodide allows for the differentiation of cell populations.
-
Caspase Activity Assays: The activation of key apoptosis-executing enzymes, such as caspase-8 and caspase-9, can be measured to elucidate the mechanism of cell death.[4]
-
DNA Laddering Assay: This method visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
The general workflow for evaluating the anticancer activity of a novel compound is depicted below.
Potential Signaling Pathway Involvement
Based on studies of related pyrazolo-triazine sulfonamides, potential molecular targets and signaling pathways that could be modulated by 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine may include:
-
AKT-mTOR Pathway: Inhibition of this pathway is a common mechanism for anticancer drugs, leading to decreased cell proliferation and survival.[4]
-
Bruton's Tyrosine Kinase (BTK): Some pyrazolo-triazine derivatives have shown inhibitory activity against BTK, a key enzyme in B-cell signaling.[5]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[2]
The potential inhibitory effects on these pathways are illustrated in the following diagram.
Conclusion
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a readily synthesizable compound with a chemical scaffold that is prevalent in molecules with demonstrated anticancer properties. While direct biological data for this specific compound is scarce, the extensive research on related pyrazolo-triazines suggests that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on a complete characterization of its physicochemical properties, a thorough evaluation of its cytotoxic and mechanistic activities against a panel of cancer cell lines, and in vivo efficacy studies.
References
- 1. 4-CHLORO-2-METHYLTHIOPYRAZOLO[1,5-A]1,3,5-TRIAZINE(54346-19-9) 1H NMR [m.chemicalbook.com]
- 2. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a heterocyclic organic compound belonging to the pyrazolotriazine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets.[1][2] Derivatives of pyrazolo[1,5-a]triazine and related isomers have been investigated for a range of bioactivities, most notably as potential anticancer agents.[1][3][4]
This technical guide provides a summary of the known physical and chemical properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. Given that specific experimental data for some physical properties are not extensively reported in publicly available literature, this document also furnishes detailed, standardized protocols for their experimental determination. This information is intended to support researchers in the synthesis, characterization, and further development of this and related compounds.
Core Physical and Chemical Properties
The fundamental physicochemical data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine are summarized in the table below. This information is crucial for accurate experimental design, dosage calculations, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 54346-19-9 | [5][6][7] |
| Molecular Formula | C₆H₅ClN₄S | [5][6] |
| Molecular Weight | 200.65 g/mol | |
| IUPAC Name | 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][6][8][9]triazine | |
| Purity | ≥96% (as supplied by commercial vendors) | [7] |
| Appearance | Data not available (likely a solid at room temp.) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Property Determination
For properties where specific data is not available, the following standard laboratory protocols can be employed for their determination.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is finely crushed. The open end of a capillary tube is tapped into the powder until approximately 3-5 mm of the sample is packed into the bottom.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting point).
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Assessment
Determining the solubility profile is essential for formulating solutions for biological assays, analytical testing, and reaction chemistry.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A panel of standard laboratory solvents with varying polarities should be used (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
-
Procedure:
-
To a series of small test tubes, add a pre-weighed amount of the compound (e.g., 1-5 mg).
-
Add a measured volume of a solvent (e.g., 100 µL) to the first tube.
-
Agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is soluble at that concentration. If not, add an additional aliquot of solvent and repeat the process to estimate the solubility range.
-
-
Classification: The solubility can be qualitatively described as "soluble," "sparingly soluble," or "insoluble" in each tested solvent. For drug development purposes, solubility in aqueous buffers (e.g., PBS) and organic solvents like DMSO is particularly important.
Biological Activity Context and Screening Workflow
While specific signaling pathways for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine are not yet elucidated, the broader class of pyrazolotriazines has shown promise as anticancer agents.[1][4] The logical first step for a novel compound like this is a systematic screening process to identify its biological activity and potential targets.
The following diagram outlines a typical preclinical screening workflow for a novel heterocyclic compound in an oncology context.
References
- 1. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yottadeft.com [yottadeft.com]
- 6. 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine|CAS 54346-19-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. chemscene.com [chemscene.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine and its closely related analogs. The pyrazolo[1,5-a]triazine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, leading to a wide range of biological activities, particularly in the realm of oncology.
Core Chemical Properties
While specific experimental data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine | - |
| Synonyms | Not available | - |
| CAS Number | 54346-19-9 | [4][5] |
| Molecular Formula | C₆H₅ClN₄S | [4][5] |
| Molecular Weight | 214.65 g/mol | Calculated |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Spectroscopic Analysis
General Synthetic Workflow
Figure 1: A generalized synthetic workflow for the preparation of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Experimental Protocol (Hypothetical)
Materials:
-
3-Amino-5-(methylthio)pyrazole
-
Cyanogen chloride (or a suitable equivalent)
-
Anhydrous aprotic solvent (e.g., dioxane, THF)
-
A suitable base (e.g., triethylamine, pyridine)
-
Chlorinating agent (e.g., phosphorus oxychloride)
Procedure:
-
Cyclization: To a solution of 3-Amino-5-(methylthio)pyrazole in an anhydrous aprotic solvent, a suitable base is added. The mixture is cooled in an ice bath, and cyanogen chloride is bubbled through the solution or added dropwise as a solution. The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.
-
Intermediate Isolation: The reaction mixture is filtered to remove any salt byproducts. The filtrate is concentrated under reduced pressure to yield the crude intermediate, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-amine.
-
Chlorination: The crude intermediate is treated with a chlorinating agent, such as phosphorus oxychloride, and heated under reflux.
-
Purification: After completion of the reaction, the excess chlorinating agent is removed under vacuum. The residue is carefully quenched with ice water and neutralized. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.
Spectroscopic Properties
Specific spectroscopic data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine are not available. However, based on the analysis of related pyrazolo[1,5-a][1][2][3]triazine structures, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the methylthio group protons (SCH₃) would likely appear as a singlet in the upfield region. The protons on the pyrazole ring would appear as distinct signals in the aromatic region.[6]
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole and triazine rings, as well as the methylthio carbon, would be observed.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (214.65 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine and one sulfur atom.
Biological Activity and Potential Therapeutic Applications
The pyrazolo[1,5-a][1][2][3]triazine core is a recognized pharmacophore with significant potential in drug discovery, particularly in oncology.[1][2][3]
Anticancer Activity
Derivatives of pyrazolo[1,5-a][1][2][3]triazine have demonstrated potent cytotoxic activity against various cancer cell lines.[3][7] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression and proliferation.
One of the primary targets identified for this class of compounds is Cyclin-Dependent Kinase 7 (CDK7) .[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. Inhibition of CDK7 can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Furthermore, some pyrazolo[1,5-a]-1,3,5-triazine derivatives have been shown to act as tubulin polymerization inhibitors .[3] By disrupting microtubule dynamics, these compounds can interfere with mitosis and lead to cancer cell death.
The anticancer activity of these compounds is also thought to be influenced by their ability to engage in π-stacking interactions with biological macromolecules, such as proteins and nucleic acids.[7]
Proposed Signaling Pathway for Anticancer Activity
Figure 2: Proposed mechanism of action for the anticancer activity of pyrazolo[1,5-a]triazine derivatives, highlighting the central role of CDK7 inhibition.
Future Directions and Research Opportunities
While the pyrazolo[1,5-a]triazine scaffold holds considerable promise, further research is required to fully elucidate the chemical and biological properties of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine. Key areas for future investigation include:
-
Development of a robust and scalable synthetic route.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
-
Determination of its physical properties, such as solubility and stability.
-
In-depth biological evaluation, including its specific anticancer activity against a panel of cancer cell lines and its precise mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yottadeft.com [yottadeft.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine, a key intermediate in the synthesis of pharmacologically active compounds, particularly cyclin-dependent kinase (CDK) inhibitors. This document details its chemical identity, synthesis, and available characterization data. While direct biological activity data for this specific intermediate is limited in publicly available literature, its role as a precursor to potent therapeutic agents underscores its significance in medicinal chemistry and drug discovery.
Chemical Identity and Properties
The IUPAC name for the compound is 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine . It is a heterocyclic compound featuring a fused pyrazolo[1,5-a]triazine ring system, substituted with a chloro group at the 4-position and a methylthio group at the 2-position.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine | |
| CAS Number | 54346-19-9 | |
| Molecular Formula | C₆H₅ClN₄S | |
| Molecular Weight | 200.65 g/mol | |
| LCMS (M+H)⁺ | 200.9 m/z | [1] |
Synthesis
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is documented in patent literature, where it serves as a crucial intermediate in the development of CDK inhibitors.[1] The synthetic route involves the chlorination of its precursor, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
This procedure is based on the methodology described in patent US11186576B2, which references earlier patent documents for the synthesis of the starting material.[1]
Starting Material: 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
Suitable solvent (e.g., anhydrous toluene or neat POCl₃)
-
N,N-Dimethylaniline or other suitable base (optional)
Procedure:
-
To a reaction vessel containing 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, add an excess of phosphorus oxychloride. The reaction can be performed neat or in a suitable anhydrous solvent like toluene.
-
Optionally, a base such as N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LCMS).
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the remaining acid.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Figure 1: Synthetic Pathway
Caption: Synthesis of the target compound from its precursor.
Characterization Data
The primary characterization data available for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is from Liquid Chromatography-Mass Spectrometry (LCMS).
Table 2: Spectroscopic Data
| Data Type | Observed Value |
| LCMS (m/z) | 200.9 [M+H]⁺ |
Note: Detailed NMR and IR spectroscopic data for the direct product are not extensively reported in the public domain. However, data for closely related precursors are available and can be used as a reference for structural confirmation.
Role in Drug Discovery and Development
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is a key building block in the synthesis of a series of pyrazolo[1,5-a][1][2][3]triazine derivatives that have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK7, CDK9, CDK12, CDK13, and CDK18.[1] These kinases are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy.
The chloro-substituent at the 4-position of the triazine ring serves as a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing moieties to build a library of potential drug candidates.
Figure 2: Role in CDK Inhibitor Synthesis
Caption: Role as an intermediate in developing CDK inhibitors.
Conclusion
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is a valuable chemical entity for medicinal chemists and drug development professionals. Its straightforward synthesis from readily available precursors and its utility as a versatile intermediate for creating libraries of potential CDK inhibitors highlight its importance in the ongoing search for novel anticancer therapeutics. While further public data on the direct biological activity and detailed spectroscopic characterization of this compound would be beneficial, its documented role in the synthesis of potent kinase inhibitors solidifies its significance in the field.
References
- 1. US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors - Google Patents [patents.google.com]
- 2. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the construction of the pyrazolo[1,5-a]triazine core, followed by a chlorination reaction. This document details the experimental protocols for each step, presents quantitative data, and includes visualizations to elucidate the reaction workflow.
Synthesis Pathway Overview
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine proceeds through a two-step sequence. The initial step involves the formation of the key intermediate, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, from 3-aminopyrazole. This is efficiently achieved using a microwave-assisted one-pot reaction. The subsequent and final step is the chlorination of the hydroxyl group on the triazine ring of the intermediate to yield the target compound. Phosphorus oxychloride is the reagent of choice for this transformation.
Step 1: Synthesis of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
This precursor is synthesized via a microwave-assisted one-pot reaction, which offers high efficiency and good yields.[1] The reaction involves the initial formation of a thiourea derivative from 3-aminopyrazole and ethoxycarbonyl isothiocyanate, followed by cyclization and S-methylation.
Experimental Protocol
A mixture of 3-aminopyrazole (1.0 eq.), ethoxycarbonyl isothiocyanate (1.1 eq.), and sodium hydroxide (3.0 eq.) in ethanol is subjected to microwave irradiation. This is followed by the addition of methyl iodide (1.2 eq.) and further microwave heating to facilitate the S-methylation. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.
Diagram of the Experimental Workflow for Step 1
Caption: Workflow for the synthesis of the triazinone precursor.
Quantitative Data for Step 1
| Compound | Starting Material | Reagents | Solvent | Method | Yield |
| 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one | 3-Aminopyrazole | 1. Ethoxycarbonyl isothiocyanate2. Sodium Hydroxide3. Methyl Iodide | Ethanol | Microwave-assisted one-pot | 74%[1] |
Spectroscopic Data for 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one[1]
| Type | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, HAr), 6.35 (d, J = 1.9 Hz, 1H, HAr), 2.53 (s, 3H, CH₃) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 157.0 (Cq), 148.4 (Cq), 145.7 (CHAr), 143.5 (Cq), 97.1 (CHAr), 13.1 (CH₃) |
| HRMS (EI-MS) | m/z calcd for C₆H₆N₄OS: 183.0335 [M + H]⁺, found: 183.0333 |
| IR (neat) νmax | 3097, 3017, 2933, 2904, 2817, 1715 (CO), 1592, 1426, 1337, 1228, 1186, 1156, 1117, 969, 904, 813, 744, 669, 629, 600, 543 cm⁻¹ |
Step 2: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
The final step is the conversion of the 4-hydroxy group of the triazinone to a chloro group. This is a standard chlorination reaction for which phosphorus oxychloride (POCl₃) is a common and effective reagent, often in the presence of a tertiary amine base.[1]
Experimental Protocol
A mixture of 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (1.0 eq.), phosphorus oxychloride (2.0 eq.), and N,N-dimethylaniline (or another suitable tertiary amine like diisopropylethylamine, 3.0 eq.) in an inert solvent such as toluene is heated to reflux.[4] The reaction is maintained at this temperature for several hours until completion, which can be monitored by TLC or LC-MS. After cooling, the reaction mixture is carefully poured into ice water. The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.
Diagram of the Logical Relationship in Step 2
Caption: Key components of the chlorination step.
Quantitative Data for Step 2
While a specific yield for this exact transformation is not available in the cited literature, similar chlorinations of pyrazolopyrimidinones using phosphorus oxychloride have been reported to proceed with good yields, for instance, 72%.[4]
| Compound | Starting Material | Reagents | Solvent | Method | Expected Yield |
| 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine | 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one | Phosphorus oxychloride, N,N-Dimethylaniline | Toluene | Reflux | ~70-80% (estimated) |
Expected Analytical Data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This guide provides a solid foundation for the synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. Researchers should optimize the reaction conditions and purification procedures to suit their specific laboratory settings.
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yottadeft.com [yottadeft.com]
- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 5. 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine|CAS 54346-19-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 6. chemscene.com [chemscene.com]
The Ascendant Trajectory of Pyrazolo[1,5-a]triazines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]triazine scaffold, a compelling isostere of purines, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This nitrogen-rich heterocyclic system serves as a versatile template for the design of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of pyrazolo[1,5-a]triazine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays are presented, alongside a systematic compilation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding the mechanism and evaluation of these promising compounds.
Data Presentation: A Quantitative Overview of Biological Activity
The biological efficacy of pyrazolo[1,5-a]triazine derivatives has been quantified across a range of assays. The following tables summarize the reported anticancer, kinase inhibitory, and antimicrobial activities, providing a comparative landscape of their potency.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]triazine Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazines (8 derivatives) | SUIT 2.28, PATU-T, PANC-1 (Pancreatic Cancer) | 0.19 - 1.58 | [2] |
| Pyridopyrazolo-triazine 5a | MCF-7 (Breast Cancer) | 3.89 | [3] |
| Pyridopyrazolo-triazine 6a | HCT-116 (Colon Cancer) | 12.58 | [3] |
| Pyridopyrazolo-triazine 6a | MCF-7 (Breast Cancer) | 11.71 | [3] |
| Pyridopyrazolo-triazine 7 | HePG-2 (Liver Cancer) | 8.42 | [3] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine 3b | MCF-7 (Breast Cancer) | 0.25 ± 0.07 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine 3b | MDA-MB-231 (Breast Cancer) | 0.31 ± 0.14 | [6] |
| Pyrazolo[4,3-e][1][4][5]triazine sulfonamides | HCT 116 (Colon Cancer) | 0.39 - 0.6 | [7] |
| Pyrazolo[4,3-e][1][4][5]triazine sulfonamides | PC-3 (Prostate Cancer) | 0.17 - 0.36 | [7] |
| Pyrazolo[4,3-e][1][4][5]triazine sulfonamides | BxPC-3 (Pancreatic Cancer) | 0.13 - 0.26 | [7] |
| 4-Benzenesulfonamide derivative 4 | Leukemia | 0.32 | [4][8] |
| 4-Benzenesulfonamide derivative 4 | Colon Cancer | 0.49 - 0.89 | [4][8] |
| 4-Benzenesulfonamide derivative 4 | Renal Cancer | 0.92 | [4][8] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]triazine and Related Derivatives (IC50 values in µM)
| Compound/Derivative | Target Kinase(s) | IC50 (µM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | 0.09 | [9] |
| Pyrazolo[1,5-a]pyrimidine 6s | CDK2 | 0.23 | [9] |
| Pyrazolo[1,5-a]pyrimidine 6t | TRKA | 0.45 | [9] |
| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | 0.45 | [9] |
| Pyrazolo[4,3-e][1][4][5]triazine derivatives | ABL protein kinase | 5.8 - 5.9 | [10] |
| Pyrazolo[1,5-a][3][4][11]triazine derivative | Protein Kinase CK2 | pM range | [12] |
| Pyrazolo[1,5-a]-1,3,5-triazine 7a (GP0210) | Various CDKs | Significantly more potent than (R)-roscovitine | [13] |
Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine and Related Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Pyrazole 3a | Gram-positive bacteria | 0.125 | [11] |
| Pyrazole 3a | Gram-negative bacteria | 0.062 - 0.25 | [11] |
| Pyrazolo[1,5-a]pyrimidine 6 | Various bacteria | 0.187 - 0.50 | [11] |
| Pyrazolo[1,5-a]pyrimidine 9a | Various bacteria | 0.187 - 0.50 | [11] |
| Pyrazolo[1,5-a]pyrimidine 10a | Various bacteria | 0.187 - 0.50 | [11] |
| Triazine derivative 4 | E. coli | 3.91 | [5] |
| Pyrazolopyridine 5 | E. coli | 1.95 | [5] |
| Triazine derivative 9 | E. coli | 1.95 | [5] |
| Triazine derivative 9 | B. cereus | 3.91 | [5] |
| Triazine derivative 5 | C. albicans | 7.81 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the evaluation of the biological activity of pyrazolo[1,5-a]triazine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the MTT incubation step)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3-4 hours, protected from light.
-
Formazan Solubilization: After incubation, add 150 µL of the solubilization solution to each well. To facilitate the dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. A common method is a fluorescence-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: This assay measures the phosphorylation of a specific substrate by a kinase. A biotinylated peptide substrate is used. Upon phosphorylation by the kinase in the presence of ATP, a terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. This complex then binds to streptavidin-conjugated XL665. The proximity of the terbium donor and the XL665 acceptor results in FRET, generating a fluorescent signal proportional to the extent of phosphorylation. Kinase inhibitors will reduce this signal.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Test compounds (pyrazolo[1,5-a]triazine derivatives)
-
384-well plates
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Add the kinase enzyme solution to each well of a 384-well plate.
-
Pre-incubation: Add the test compound dilutions to the wells containing the kinase. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Prepare a reaction mixture containing ATP and the biotinylated peptide substrate in the kinase assay buffer. Add this mixture to each well to start the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at room temperature.
-
Detection: Prepare a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated XL665 in a suitable buffer. Add this mixture to each well to stop the kinase reaction and initiate the detection process. Incubate for a period to allow for binding (e.g., 60 minutes).
-
Signal Measurement: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of pyrazolo[1,5-a]triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 10. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: A Technical Guide
The Discovery and Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine, a key heterocyclic intermediate in the development of bioactive molecules. The pyrazolo[1,5-a][1][2][3]triazine scaffold is a significant pharmacophore, recognized as a purine bioisostere, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases implicated in cancer and other diseases. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and the broader biological context of this class of compounds. While specific biological data for the title compound is limited in public literature due to its primary role as a synthetic intermediate, this guide will also present data on closely related analogs to illustrate the therapeutic potential of this chemical scaffold.
Introduction: The Pyrazolo[1,5-a][1][2][3]triazine Scaffold
The pyrazolo[1,5-a][1][2][3]triazine ring system has garnered considerable attention in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosteric relationship allows derivatives to interact with biological targets of purines, such as protein kinases. The scaffold has been extensively explored for the development of inhibitors for various cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine serves as a versatile "molecular brick" in the synthesis of more complex and biologically active molecules.[2] The chloro substituent at the 4-position is a key reactive site, allowing for nucleophilic substitution to introduce a variety of functional groups and build a library of derivatives for structure-activity relationship (SAR) studies.
Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is typically achieved through a multi-step process starting from a 5-aminopyrazole precursor. The general synthetic strategy involves the construction of the pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one core, followed by chlorination.
Synthesis of the Precursor: 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
The precursor, 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, is synthesized from 5-aminopyrazole in a one-pot reaction.[4]
Experimental Protocol: [4]
-
To a solution of 5-aminopyrazole (1.0 equivalent) in dry tetrahydrofuran (THF) at 0 °C, ethoxycarbonyl isothiocyanate (1.0 equivalent) is added dropwise.
-
The reaction mixture is stirred for 2 minutes at room temperature.
-
The reaction vial is sealed and heated in a microwave reactor at 100 °C for 5 minutes.
-
After cooling, 2N sodium hydroxide (NaOH) (2.0 equivalents) is added, and the vessel is resealed and irradiated in the microwave at 80 °C for 3 minutes.
-
After cooling, methyl iodide (MeI) (1.0 equivalent) is added, and the reaction is stirred.
-
The resulting product, 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, is then isolated and purified.
Chlorination to Yield 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
The final step is the chlorination of the triazinone precursor.[2]
Experimental Protocol: [2]
-
In a sealed flask, 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (1.0 equivalent) is charged with phosphorus oxychloride (POCl₃) (10.0 equivalents) and N,N-dimethylaniline (1.0 equivalent).
-
The vessel is sealed and heated at 110 °C for 3 hours.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The resulting residue is taken up in dichloromethane (DCM).
-
The organic layer is washed, dried, and concentrated to yield 4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine. It is noted that this compound can be sensitive to moisture and may hydrolyze back to its oxygenated precursor.[4]
Biological Activity and Therapeutic Potential
Derivatives of this scaffold have shown potent activity against a range of kinases, including CDKs, Abl kinase, and others.[1][5] The general mechanism of action for these compounds as kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that promote cell proliferation and survival.
Table 1: Biological Activity of Representative Pyrazolo[1,5-a][1][2][3]triazine Derivatives
| Compound Reference | Target(s) | IC₅₀ (µM) | Cancer Cell Line(s) | Citation |
| Compound 4 | Not specified | 0.32 | Leukemia | [5] |
| 0.49-0.89 | Colon Cancer | [5] | ||
| 0.92 | Renal Cancer | [5] | ||
| New Sulfonamide Derivatives | Abl protein kinase | Low micromolar | K562, BV173 | [1] |
Note: The compounds in this table are derivatives of the pyrazolo[1,5-a][1][2][3]triazine scaffold and are presented to illustrate the potential biological activity of this class of molecules. They are not the title compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Caption: Synthetic workflow for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Generic Kinase Inhibition Signaling Pathway
As many pyrazolo[1,5-a]triazine derivatives function as kinase inhibitors, the following diagram illustrates a generic signaling pathway that is often targeted.
Caption: Generic kinase inhibition pathway targeted by pyrazolo[1,5-a]triazine derivatives.
Conclusion
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine is a pivotal intermediate in the synthesis of a promising class of bioactive compounds. Its discovery and the development of efficient synthetic routes have enabled extensive exploration of the pyrazolo[1,5-a][1][2][3]triazine scaffold in medicinal chemistry. While the title compound itself is primarily a building block, the potent biological activities of its derivatives, particularly as kinase inhibitors, underscore the importance of its continued availability to the research community. Further investigation into the biological profile of this intermediate and its direct derivatives may yet reveal intrinsic activities of interest. This guide provides the necessary technical information to facilitate the synthesis and further derivatization of this valuable compound for drug discovery and development endeavors.
References
- 1. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
An In-depth Technical Guide on the Safety and Handling of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Disclaimer: No specific safety data sheet (SDS) for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine was found in the available resources. The following guide is based on the safety profiles of structurally similar compounds, including chlorinated pyrimidines, triazines, and related sulfur-containing heterocyclic compounds. This information should be used as a preliminary guide only. A comprehensive risk assessment should be conducted by qualified professionals before handling this compound.
Introduction
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The pyrazolo[1,5-a]triazine core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties.[1][2] Given its chemical structure, which incorporates a chlorinated triazine ring and a methylthio group, specific precautions are necessary to ensure safe handling and use in a laboratory setting. This guide provides a detailed overview of the potential hazards, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
Based on the hazard classifications of analogous compounds, 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is anticipated to possess the following hazards.
Table 1: Anticipated Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[3][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | May cause respiratory irritation.[3][5] |
Pictograms:
GHS07: Exclamation Mark
Signal Word: Warning
Safe Handling and Storage
Adherence to good industrial hygiene and safety practices is crucial when working with this compound.[3]
3.1. Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in Table 2.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear tight-sealing safety goggles. | [7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Inspect gloves before use. | [3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [7] |
| Body Protection | Wear a lab coat or other protective clothing. | [3] |
3.2. Handling Procedures
-
Use only under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3][7]
-
Do not eat, drink, or smoke when using this product.[3]
-
Minimize dust generation and accumulation.[8]
3.3. Storage Conditions
-
Keep container tightly closed.[3]
-
Protect from light and air.[6]
-
Keep refrigerated for long-term storage.[6]
First Aid Measures
In case of exposure, follow these first aid measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3][9]
Experimental Protocols
The following are generalized experimental protocols that may be relevant for the synthesis and biological evaluation of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
5.1. Proposed Synthesis Workflow
A potential synthetic route for pyrazolo[1,5-a]triazine derivatives involves the condensation of a substituted aminopyrazole with a suitable precursor. The diagram below illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis of the target compound.
5.2. In Vitro Biological Assay Workflow
Given that related pyrazolotriazine compounds have shown anticancer activity, a typical workflow for evaluating the cytotoxic effects of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine on cancer cell lines is presented below.
Caption: A standard workflow for assessing in vitro cytotoxicity.
Potential Signaling Pathway Involvement
Derivatives of pyrazolotriazines have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.[10] The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway involving CDK inhibition.
Conclusion
References
- 1. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Research Landscape of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. This document provides a consolidated overview of commercially available suppliers, a plausible synthetic route, and insights into its potential biological activities and relevant experimental protocols.
Commercial Availability
A critical first step in preclinical research is sourcing high-quality starting materials. 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, identified by CAS Number 54346-19-9, is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.[1][2][3][4][5][6][7]
| Supplier | Catalog Number | Purity | Quantity |
| BLDpharm | BD235998 | 97% | 1g, 5g, 25g |
| 3ASenrise | CT222010983 | - | - |
| Molbase | exq-142 | 96% | 5g |
| Molbase | 601448 | 95% | 25kg |
| Ochem Incorporation | - | - | - |
| Laibo Chem | - | 97% | 5g |
| Angene International | - | - | - |
Synthetic Pathway
The synthesis commences with a 5-aminopyrazole precursor which undergoes a cyclization reaction. A plausible synthetic workflow is depicted below.
Caption: Plausible synthetic route for the target compound.
Experimental Protocol: Adapted One-Pot Synthesis[9]
Materials:
-
Appropriate 5-aminopyrazole precursor
-
Thiophosgene or a suitable equivalent
-
Methyl iodide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Microwave reactor
Procedure:
-
Thionation: To a solution of the 5-aminopyrazole precursor in an anhydrous solvent, add a suitable base and cool the mixture in an ice bath. Add thiophosgene dropwise and stir the reaction at room temperature. Monitor the reaction by TLC.
-
S-Methylation: Upon completion of the thionation, add methyl iodide to the reaction mixture and continue stirring. The reaction progress can be monitored by TLC.
-
Chlorination: After the S-methylation is complete, carefully add phosphorus oxychloride to the reaction mixture. The reaction may require heating, which can be efficiently achieved using a microwave reactor.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Potential Biological Activity and Signaling Pathways
Specific biological data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is not extensively documented in publicly available literature. However, the pyrazolo[1,5-a]triazine scaffold is a known pharmacophore present in molecules with significant biological activities, particularly as kinase inhibitors.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
Derivatives of the pyrazolo[1,5-a]triazine core have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[10] CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[11] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Caption: Simplified CDK7 signaling pathway and potential inhibition.
Antiproliferative Activity
Consistent with its potential role as a kinase inhibitor, the pyrazolo[1,5-a]triazine scaffold has been associated with antiproliferative activity against various cancer cell lines.[12] This activity is often mediated through the induction of apoptosis and cell cycle arrest.
Key Experimental Protocols
For researchers investigating the biological effects of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, the following experimental protocols for assessing CDK7 inhibition and general antiproliferative activity are provided as a starting point.
CDK7 Inhibitor Screening Assay Protocol[8][13]
This protocol outlines a general method for screening for CDK7 inhibitors using a luminescence-based kinase assay.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the CDK7/Cyclin H/MAT1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition of CDK7 activity for each concentration of the test compound.
Caption: Workflow for a CDK7 inhibitor screening assay.
Antiproliferative Assay (MTT Assay) Protocol[14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. 54346-19-9|4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine|BLD Pharm [bldpharm.com]
- 2. ocheminc.com [ocheminc.com]
- 3. 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine54346-19-9,Purity96%_Pharmblock [molbase.com]
- 4. 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. molbase.com [molbase.com]
- 6. This compound|CAS 54346-19-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 7. 4-CHLORO-2-METHYLTHIOPYRAZOLO[1,5-A]1,3,5-TRIAZINE|CAS 54346-19-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine as a Core Scaffold for Potent Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the potential applications of a key intermediate and derivative, 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, with a primary emphasis on its role as a precursor to potent anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 7 (CDK7). This document provides a comprehensive overview of its synthesis, biological activities, relevant experimental protocols, and the signaling pathways it modulates.
Core Compound Profile
Compound Name: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
| Property | Value |
| Molecular Formula | C₆H₅ClN₄S |
| Molecular Weight | 200.65 g/mol |
| CAS Number | 54346-19-9 |
| Canonical SMILES | CSC1=NC2=C(N=N1)N=C(C=N2)Cl |
| Primary Application | Intermediate in the synthesis of kinase inhibitors |
Potential Applications and Biological Activity
The primary therapeutic potential of compounds derived from the 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine core lies in the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
Recent research has highlighted pyrazolo[1,5-a]triazine derivatives as potent inhibitors of CDK7, a key enzyme involved in both cell cycle regulation and transcription.[1][2][3][4][5] Inhibition of CDK7 offers a dual mechanism of anticancer activity by arresting the cell cycle and suppressing the transcription of oncogenes.
-
Mechanism of Action: CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs essential for cell cycle progression. It is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. By inhibiting CDK7, pyrazolo[1,5-a]triazine derivatives can induce cell cycle arrest and apoptosis in cancer cells.
-
Quantitative Data: Derivatives of the pyrazolo[1,5-a]triazine scaffold have demonstrated significant inhibitory activity against CDK7 and various cancer cell lines.
| Compound Class | Target | IC₅₀ | Cell Line | IC₅₀ (Cell-based) | Reference |
| Pyrazolotriazines (e.g., LDC4297) | CDK7 | < 5 nM | - | - | [1][5] |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazines | - | - | SUIT 2.28 (Pancreatic) | 0.19 - 1.58 µM | [2][3][4] |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazines | - | - | PATU-T (Pancreatic) | 0.19 - 1.58 µM | [2][3][4] |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazines | - | - | PANC-1 (Pancreatic) | 0.19 - 1.58 µM | [2][3][4] |
| 4-Benzenesulfonamide pyrazolo[1,5-a]triazines | - | - | Leukemia | 0.32 µM | [6] |
| 4-Benzenesulfonamide pyrazolo[1,5-a]triazines | - | - | Colon Cancer | 0.49 - 0.89 µM | [6] |
| 4-Benzenesulfonamide pyrazolo[1,5-a]triazines | - | - | Renal Cancer | 0.92 µM | [6] |
Other Potential Kinase Targets
While CDK7 inhibition is a prominent application, the broader pyrazolopyrimidine and pyrazolotriazine classes have shown activity against other kinases, suggesting that derivatives of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine could be explored for these targets as well.
-
PI3Kδ Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[7][8]
-
Tubulin Polymerization Inhibition: While structurally distinct, some heterocyclic compounds containing pyrazole and triazine rings have been shown to inhibit tubulin polymerization, a key process in cell division.[9][10][11][12][13]
Experimental Protocols
Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
This protocol is based on a reported method for the chlorination of the corresponding pyrazolotriazinone.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
In a sealed reaction vessel, suspend 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (1.0 equivalent) in anhydrous chloroform.
-
Add N,N-dimethylaniline (1.0 equivalent) to the suspension.
-
Carefully add a large excess of phosphorus oxychloride (10 equivalents).
-
Seal the vessel and heat the reaction mixture at 110 °C for 3 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Note: The product is sensitive to moisture and may hydrolyze back to the starting material. Handle under anhydrous conditions and store appropriately.
In Vitro CDK7 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds against CDK7.
Materials:
-
CDK7/cyclin H/MAT1 enzyme complex
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-p27tide (CDK substrate)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer A with a final DMSO concentration of 1%.
-
Prepare a 3X kinase/antibody mixture containing the CDK7/cyclin H/MAT1 complex and the Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 3X tracer solution containing the GST-p27tide in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Visualizations
CDK7 Signaling Pathway
CDK7 plays a dual role in regulating the cell cycle and transcription. The following diagram illustrates these key functions.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery.
Conclusion
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine serves as a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The pyrazolo[1,5-a]triazine scaffold has demonstrated significant potential, particularly in the development of potent and selective CDK7 inhibitors with promising anticancer activity. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these scientific findings into novel cancer therapeutics.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: A Key Intermediate for Drug Discovery
An Application Note for Researchers
Abstract
The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists, primarily due to its function as a bioisostere of natural purines like adenine and guanine.[4] This structural similarity allows compounds based on this scaffold to interact with a wide array of biological targets, leading to applications as kinase inhibitors and other therapeutic agents.[5] 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a pivotal intermediate, offering a reactive site for nucleophilic substitution at the C4 position, thereby enabling the synthesis of diverse compound libraries. This guide provides a comprehensive, two-stage protocol for the synthesis of this key building block, beginning from 5-aminopyrazole precursors. We detail a microwave-assisted, one-pot synthesis for the pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one intermediate, followed by its subsequent chlorination. The causality behind experimental choices and critical process parameters are explained to ensure reproducibility and high yield.
Synthetic Strategy and Overview
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is efficiently achieved through a two-part sequence. The initial stage involves the construction of the core heterocyclic system, and the second stage involves a functional group conversion to install the reactive chloro group.
Part 1: One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. This is accomplished via a microwave-assisted sequential one-pot reaction starting from a 5-aminopyrazole. This modern approach offers significant advantages in terms of reduced reaction times and improved yields compared to conventional heating methods.[6] The reaction proceeds through three key steps within a single vessel:
-
Thiocarbamoylation: Reaction of the 5-aminopyrazole with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.
-
S-Methylation: In-situ alkylation of the dithiocarbamate with methyl iodide (CH₃I) to form a stable S-methylated intermediate.
-
Cyclization: Base-mediated intramolecular cyclization to yield the desired 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Part 2: Chlorination. The hydroxyl group of the triazinone intermediate (existing in tautomeric equilibrium with its keto form) is converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This step transforms the scaffold into a highly versatile intermediate for further derivatization.
Figure 1: High-level workflow for the synthesis.
Part 1: Microwave-Assisted One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
This protocol is adapted from an efficient, microwave-assisted procedure that avoids the need to isolate intermediates, thereby improving overall process efficiency.[6]
Principle and Mechanism
The formation of the pyrazolotriazinone ring from a 5-aminopyrazole is a classic example of heterocyclic synthesis through annulation. The exocyclic amino group of the pyrazole acts as a binucleophile. First, it attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by the base (e.g., potassium hydroxide) and subsequently S-methylated by methyl iodide. The final intramolecular cyclization is driven by the nucleophilic attack of the endocyclic pyrazole nitrogen (N1) onto the carbon of the isothiocyanate-like moiety, followed by elimination to form the stable, fused aromatic system.
Figure 2: Simplified reaction mechanism for Part 1.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Quantity (1 mmol scale) | Moles (mmol) | Notes |
| 5-Amino-1H-pyrazole | 83.09 | 83 mg | 1.0 | Starting material. Can be substituted. |
| Potassium Hydroxide (KOH) | 56.11 | 168 mg | 3.0 | Base |
| Ethanol (EtOH) | 46.07 | 5 mL | - | Solvent |
| Carbon Disulfide (CS₂) | 76.13 | 76 µL (96 mg) | 1.25 | Highly flammable, volatile, toxic. |
| Methyl Iodide (CH₃I) | 141.94 | 75 µL (170 mg) | 1.2 | Toxic and volatile. Handle in fume hood. |
| Water (H₂O) | 18.02 | ~20 mL | - | For workup. |
| Acetic Acid (AcOH) | 60.05 | As needed | - | For neutralization. |
Step-by-Step Procedure
-
Initial Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-amino-1H-pyrazole (1.0 mmol) and potassium hydroxide (3.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Carbon Disulfide Addition: Cool the mixture in an ice bath. In a well-ventilated fume hood , slowly add carbon disulfide (1.25 mmol). Stir the mixture at room temperature for 1 hour. The solution will typically turn a deep yellow or orange.
-
S-Methylation: Re-cool the mixture in an ice bath. In a well-ventilated fume hood , carefully add methyl iodide (1.2 mmol) dropwise. A precipitate may form. Allow the reaction to stir at room temperature for another hour.
-
Microwave-Assisted Cyclization: Seal the microwave vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes.
-
Workup and Isolation: After cooling the reaction vial to room temperature, pour the contents into approximately 20 mL of cold water.
-
Precipitation: Acidify the aqueous solution to pH 5-6 using glacial acetic acid. A solid precipitate should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one as a solid. The product can be used in the next step without further purification.[6]
Part 2: Chlorination to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This step converts the intermediate into a more reactive form suitable for nucleophilic aromatic substitution reactions (SNAr), a cornerstone of combinatorial library synthesis.
Principle and Rationale
The conversion of a hydroxyl group on a heteroaromatic ring (or its tautomeric keto form) to a chlorine atom is a classic and vital transformation. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this purpose. The reaction proceeds by activating the carbonyl oxygen, making the carbon atom highly electrophilic and susceptible to attack by a chloride ion. The resulting chloro-derivative is an excellent electrophile, as the chloride is a good leaving group, enabling subsequent reactions with various nucleophiles (amines, thiols, alcohols, etc.).[7]
Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Quantity (1 mmol scale) | Moles (mmol) | Notes |
| Intermediate A | 182.21 | 182 mg | 1.0 | From Part 1. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3-5 mL | - | Corrosive, reacts violently with water. |
| N,N-Dimethylaniline | 121.18 | 1-2 drops | Catalytic | Optional, but can accelerate the reaction. |
| Toluene | 92.14 | ~10 mL | - | For azeotropic removal of POCl₃. |
| Ice Water / Saturated NaHCO₃ | - | ~50 mL | - | For quenching. |
| Dichloromethane (DCM) | 84.93 | ~30 mL | - | Extraction solvent. |
Step-by-Step Procedure
-
Reaction Setup: To the dried 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (1.0 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube, add phosphorus oxychloride (3-5 mL).
-
Catalyst Addition (Optional): Add 1-2 drops of N,N-dimethylaniline.
-
Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure. Adding toluene (2 x 5 mL) and co-evaporating can aid in the complete removal of residual POCl₃.
-
Quenching (Critical Safety Step): Perform this step with extreme caution in a fume hood. Very slowly and carefully pour the cooled reaction residue onto a stirred mixture of crushed ice and water. POCl₃ reacts exothermically and violently with water.
-
Neutralization: Once the initial reaction has subsided, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to afford the final product.
Safety and Handling
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature. All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. The quenching step must be performed slowly and behind a safety shield.
Conclusion
This application note provides a reliable and detailed two-stage protocol for synthesizing 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. The use of a microwave-assisted one-pot method for the initial heterocyclic ring formation offers a sustainable and efficient route to the key triazinone intermediate. The subsequent chlorination furnishes a versatile building block, primed for diversification and essential for constructing libraries of novel compounds in drug discovery programs targeting kinases and other purine-binding proteins.
References
- 1. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine as a versatile scaffold for the synthesis of potent kinase inhibitors. The document includes a summary of inhibitory activities, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The pyrazolo[1,5-a]triazine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to effectively compete with ATP for the binding sites of numerous protein kinases. The specific starting material, 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, offers a key advantage for synthetic diversification. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide array of chemical moieties to explore structure-activity relationships (SAR). This versatility has led to the development of potent and selective inhibitors for several critical cancer-related kinases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 7 (CDK7).
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the reported inhibitory activities of various kinase inhibitors derived from the pyrazolo[1,5-a]triazine scaffold.
| Kinase Target | Compound/Derivative | IC50 / Ki | Cell Line (for cellular activity) | Reference |
| CK2 | Macrocyclic pyrazolo[1,5-a][1][2][3]triazine | Ki ≈ 1.0 nM | Prostate and Colon Cancer | [4] |
| CK2 | Pyrazolo[1,5-a][1][2][3]triazine derivatives | pM range | Prostate and Colon Cancer | [5] |
| CDK2 | Pyrazolo[1,5-a][1][2][3]triazine derivative 9f | IC50 = 1.85 µM | - | [1] |
| CDK2 | Pyrazolo[1,5-a][1][2][3]triazine derivative 10c | IC50 = 2.09 µM | - | [1] |
| CDK2 | Triazolo[1,5-a]pyrimidine derivative | IC50 = 120 nM | - | [6] |
| CDK2/TRKA | Pyrazolo[1,5-a]pyrimidine derivative 6t | IC50 = 0.09 µM (CDK2), 0.45 µM (TRKA) | RFX 393 | [7] |
| CDK2/TRKA | Pyrazolo[1,5-a]pyrimidine derivative 6s | IC50 = 0.23 µM (CDK2), 0.45 µM (TRKA) | RFX 393 | [7] |
| CDK7 | Indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives | IC50 = 0.19 to 1.58 µM | SUIT 2.28, PATU-T, PANC-1 | [2][3] |
| EGFR/CDK2 | Pyrazolyl-s-triazine with indole motif (3i) | IC50 = 34.1 nM (EGFR) | A549, MCF-7 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(methylthio)pyrazolo[1,5-a]triazine Derivatives
This protocol details the general procedure for the nucleophilic substitution of the chlorine atom on the 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine core with various amines.
Materials:
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Desired primary or secondary amine (e.g., benzylamine, piperidine, morpholine)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or neat amine)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), if necessary)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser (if heating)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (1 equivalent) in an appropriate solvent (e.g., DCM or DMF), add the desired amine (1.1-2.0 equivalents). In some cases, the reaction can be run neat using the amine as the solvent.
-
If the amine salt is used, or if the amine is not basic enough to act as a scavenger for the HCl generated, add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(methylthio)pyrazolo[1,5-a]triazine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework for determining the in vitro potency of synthesized compounds against target kinases using a luminescence-based assay that measures ADP production.[9][10][11]
Materials:
-
Purified recombinant kinase (e.g., CK2, CDK2, CDK7)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 4x solution of the kinase in 1x kinase buffer.
-
Prepare a 4x solution of the kinase-specific substrate in 1x kinase buffer.
-
Prepare a 4x solution of ATP in 1x kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the inhibitor compounds in 100% DMSO. Further dilute these into 1x kinase buffer to a 4x final concentration.
-
-
Assay Execution:
-
Add 5 µL of the 4x inhibitor solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of the 4x substrate solution.
-
Initiate the kinase reaction by adding 10 µL of the 2x kinase/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a] [1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. Frontiers | Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors [frontiersin.org]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Nucleophilic Substitution on Pyrazolo[1,5-a]triazines: A Detailed Guide for Researchers
Application Note: The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere with significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. Nucleophilic substitution is a key strategy for the functionalization of this core, enabling the introduction of a diverse range of substituents to modulate biological activity and pharmacokinetic properties. This document provides detailed experimental protocols for nucleophilic substitution reactions on the pyrazolo[1,5-a]triazine nucleus, summarizing quantitative data and illustrating relevant biological pathways.
Data Presentation: Nucleophilic Substitution Reactions
The following tables summarize representative examples of nucleophilic substitution reactions on substituted pyrazolo[1,5-a]triazines, detailing the nucleophile, leaving group, reaction conditions, and yields.
Table 1: Amination of Substituted Pyrazolo[1,5-a]triazines
| Entry | Starting Material | Nucleophile | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-(N-methyl-N-phenylamino)-...-pyrazolo[1,5-a]triazine | Methylamine | Ethanol | Reflux | 70-79 |[1] | | 2 | 4-(N-methyl-N-phenylamino)-...-pyrazolo[1,5-a]triazine | Benzylamine | Ethanol | Reflux | 70-79 |[1] | | 3 | 4-Trichloromethyl-pyrazolo[1,5-a]triazin-2-amine | Various Amines | - | - | - |[2] | | 4 | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a]triazine | N,N-dimethylaniline | POCl3 | 110 °C, 3 h | 94 (of chloro intermediate) |[3] |
Table 2: Substitution with O- and S-Nucleophiles
| Entry | Starting Material | Nucleophile | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-(N-methyl-N-phenylamino)-...-pyrazolo[1,5-a]triazine | Sodium Hydroxide | Ethanol | - | 60-95 |[1] | | 2 | 2,6-bis(1,2,3-triazol-1-yl)purine (analogous system) | Various Alcohols | DMF | NaH | 25-83 |[4] | | 3 | Chloroazines (analogous system) | Bisulfide (HS-) | Aqueous | 25 °C | - |[5] | | 4 | Chloroazines (analogous system) | Polysulfides (Sn2-) | Aqueous | 25 °C | - |[5] |
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions on the pyrazolo[1,5-a]triazine core.
Protocol 1: General Procedure for Amination of a 4-(N-methyl-N-phenylamino)-pyrazolo[1,5-a]triazine
This protocol is adapted from methodologies used for the displacement of an N-methyl-N-phenylamino leaving group, which can be readily removed by various amines.[1]
Materials:
-
Substituted 4-(N-methyl-N-phenylamino)-pyrazolo[1,5-a]triazine (1.0 equiv)
-
Desired primary or secondary amine (e.g., methylamine, benzylamine) (excess, 5-10 equiv)
-
Ethanol (anhydrous)
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted 4-(N-methyl-N-phenylamino)-pyrazolo[1,5-a]triazine (1.0 equiv) in anhydrous ethanol.
-
Add the desired amine (5-10 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically after several hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: General Procedure for Nucleophilic Substitution of a Halogen on a Pyrazolo[1,5-a]triazine
This protocol provides a general framework for the substitution of a chloro group with an amine, alkoxide, or thiol, based on established procedures for related heterocyclic systems.
Materials:
-
Chloro-substituted pyrazolo[1,5-a]triazine (1.0 equiv)
-
Nucleophile (amine, alcohol, or thiol) (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure for Amination:
-
To a dry, inert gas-flushed round-bottom flask, add the chloro-substituted pyrazolo[1,5-a]triazine (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Add an anhydrous solvent (e.g., DMF or Dioxane) and the base (e.g., K₂CO₃).
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Procedure for Alkoxylation/Thiolation:
-
To a dry, inert gas-flushed round-bottom flask, add the alcohol or thiol (1.1-1.5 equiv) and an anhydrous solvent (e.g., THF or DMF).
-
Carefully add a strong base such as sodium hydride (NaH) (1.2 equiv) at 0 °C to generate the corresponding alkoxide or thiolate.
-
After stirring for 30 minutes at 0 °C, add a solution of the chloro-substituted pyrazolo[1,5-a]triazine (1.0 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
Pyrazolo[1,5-a]triazine derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases.
Kinase Inhibition Signaling Pathway
Many pyrazolo[1,5-a]triazine derivatives function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signaling cascade. This mechanism is central to their therapeutic effect in diseases driven by aberrant kinase activity. For instance, derivatives of this scaffold have shown potent inhibitory activity against Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle and proliferation.[2]
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]triazine derivative.
Experimental Workflow for Synthesis and Evaluation
The development of novel pyrazolo[1,5-a]triazine-based kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of pyrazolo[1,5-a]triazine inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine and its analogs as anticancer agents. The core of this scaffold lies in its ability to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle and transcription, which are often dysregulated in cancer. This document details the mechanism of action, provides quantitative data for representative compounds, and offers detailed protocols for key experimental evaluations.
Introduction
The pyrazolo[1,5-a]triazine scaffold is a promising heterocyclic system in the discovery of novel anticancer therapeutics. As a purine bioisostere, it has been effectively utilized to design inhibitors of various protein kinases, particularly CDKs. The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of CDKs can lead to cell cycle arrest and induction of apoptosis in cancer cells. Specifically, derivatives of the pyrazolo[1,5-a]triazine core have shown potent inhibitory activity against CDK2 and CDK7, highlighting their potential in treating a range of malignancies, including pancreatic, breast, and colon cancers.[1][2][3]
Mechanism of Action: CDK Inhibition
Pyrazolo[1,5-a]triazine derivatives primarily exert their anticancer effects by competitively binding to the ATP-binding pocket of CDKs. This inhibition disrupts the normal cell cycle progression and can also interfere with transcriptional regulation, leading to apoptosis.
-
CDK7 Inhibition: As a component of the CDK-activating kinase (CAK) complex, CDK7 is essential for the activation of other CDKs (CDK1, CDK2, CDK4, CDK6). It also plays a crucial role in transcription as part of the general transcription factor TFIIH. Inhibition of CDK7 can, therefore, simultaneously halt the cell cycle and suppress the transcription of key oncogenes, leading to cancer cell death.[1][4]
-
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, is critical for the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 leads to a blockage at the G1/S checkpoint, preventing DNA replication and subsequent cell division.[3]
Quantitative Data
| Compound ID/Reference | Cancer Cell Line | Assay Type | IC50 (µM) | Target(s) |
| Pyrazolo[1,5-a]-1,3,5-triazine derivative 1g[1] | SUIT 2.28 (Pancreatic) | Cytotoxicity | 0.19 | CDK7 |
| Pyrazolo[1,5-a]-1,3,5-triazine derivative 1b[1] | PATU-T (Pancreatic) | Cytotoxicity | 0.33 | CDK7 |
| Pyrazolo[1,5-a][1][3][4]triazine derivative 9f[3] | - | CDK2 Enzyme Assay | 1.85 | CDK2 |
| Pyrazolo[1,5-a][1][3][4]triazine derivative 10c[3] | - | CDK2 Enzyme Assay | 2.09 | CDK2 |
| Pyrazolo[4,3-e][1][2][5]triazine sulfonamide MM131[6] | HCT 116 (Colorectal) | Cytotoxicity | 0.39 | - |
| Pyrazolo[4,3-e][1][2][5]triazine sulfonamide MM131[6] | PC-3 (Prostate) | Cytotoxicity | 0.17 | - |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine derivative 3b[2] | MCF-7 (Breast) | Cytotoxicity | - | - |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine derivative 3b[2] | MDA-MB-231 (Breast) | Cytotoxicity | - | - |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Reaction Scheme:
A plausible synthetic route.
Materials:
-
3-Amino-5-(methylthio)pyrazole
-
Malononitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of 4-Amino-2-(methylthio)pyrazolo[1,5-a]triazine-8-carbonitrile (Intermediate)
-
To a solution of 3-Amino-5-(methylthio)pyrazole (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add malononitrile (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate.
Step 2: Synthesis of 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a]triazine
-
The intermediate from Step 1 is subjected to acidic or basic hydrolysis to convert the cyano and amino groups to a hydroxyl group, leading to the formation of the 4-hydroxy derivative through tautomerization. (Conditions to be optimized).
Step 3: Chlorination to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Suspend the 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a]triazine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly quench the residue with crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine on cancer cells.
Workflow:
MTT assay experimental workflow.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Kinase Inhibition Assay (CDK7)
This assay measures the direct inhibitory effect of the compound on CDK7 activity.
Workflow:
CDK7 inhibition assay workflow.
Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
Kinase buffer
-
ATP
-
CDK7 substrate (e.g., CDKtide peptide)
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the CDK7/CycH/MAT1 enzyme in kinase buffer.
-
Add serial dilutions of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and the CDK7 substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on cancer cell migration.
Workflow:
Wound healing assay workflow.
Materials:
-
Cancer cell line
-
6-well plates
-
Complete cell culture medium
-
Sterile pipette tips (p200)
-
Phosphate-buffered saline (PBS)
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure compared to the 0-hour time point.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
Signaling Pathway:
CDK inhibition leading to apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
The 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine scaffold represents a promising starting point for the development of novel anticancer agents. Its potential to inhibit key cell cycle regulators like CDK7 and CDK2 provides a strong rationale for its further investigation. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive preclinical evaluation of this and related compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro [mdpi.com]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK Inhibition Assays Using Pyrazolo[1,5-a]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Pyrazolo[1,5-a]triazine derivatives have emerged as a promising class of small molecule inhibitors targeting various CDKs, demonstrating potent anti-proliferative activity in cancer cell lines.[2] This document provides detailed protocols for assessing the inhibitory activity of pyrazolo[1,5-a]triazine derivatives against specific CDKs, along with a summary of their reported inhibitory concentrations and a visualization of the underlying signaling pathways.
Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]triazine and Related Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazolo[1,5-a]triazine and structurally related pyrazolo-pyrimidine derivatives against different CDK-cyclin complexes. This data provides a comparative overview of the potency and selectivity of these compounds.
| Compound Class | Derivative | Target CDK | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]-1,3,5-triazine | 7a | CDK1/cyclin B | 0.073 | [2] |
| CDK2/cyclin A | 0.04 | [2] | ||
| CDK5/p25 | 0.07 | [2] | ||
| CDK7/cyclin H | 0.50 | [2] | ||
| CDK9/cyclin T | 0.043 | [2] | ||
| 7c | CDK1/cyclin B | 0.08 | [2] | |
| CDK2/cyclin A | 0.06 | [2] | ||
| CDK5/p25 | 0.06 | [2] | ||
| CDK7/cyclin H | >100 | [2] | ||
| CDK9/cyclin T | >100 | [2] | ||
| Pyrazolo[1,5-a]pyrimidine | 6s | CDK2 | 0.23 | [3] |
| 6t | CDK2 | 0.09 | [3] | |
| Pyrazolo[3,4-b]pyridine | 9a | CDK2 | 1.630 | [4] |
| 14g | CDK2 | 0.460 | [4] |
Experimental Protocols
This section details a representative luminescence-based in vitro kinase assay protocol for determining the inhibitory activity of pyrazolo[1,5-a]triazine derivatives against CDK2/Cyclin A. This non-radioactive method measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
Protocol: Luminescence-Based CDK2/Cyclin A Inhibition Assay
1. Materials and Reagents:
-
Enzyme: Recombinant human CDK2/Cyclin A complex
-
Test Compounds: Pyrazolo[1,5-a]triazine derivatives dissolved in 100% DMSO
-
ATP: 10 mM stock solution
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
-
Plates: White, opaque 384-well plates
-
Plate Reader: Luminometer
2. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazolo[1,5-a]triazine derivatives in 100% DMSO. A common starting concentration is 1000x the final desired highest concentration.
-
Create an intermediate 4x dilution of the inhibitor series in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the 4x inhibitor dilutions to the appropriate wells.
-
Include "no inhibitor" (DMSO vehicle) and "no enzyme" (blank) controls.
-
Add 2.5 µL of the diluted CDK2/Cyclin A enzyme solution (at 4x the final desired concentration, e.g., 4 ng/µL) to each well, except for the "blank" wells. For the "blank" wells, add 2.5 µL of Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2x Substrate/ATP mix (containing Histone H1 at 0.2 mg/mL and ATP at 100 µM in Kinase Assay Buffer). The final reaction volume is 10 µL.
-
-
Reaction Incubation:
-
Briefly centrifuge the plate to mix the components.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
Signal Generation and Detection:
-
After the incubation period, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
Subtract the average signal of the "blank" (no enzyme) wells from all other measurements.
-
Normalize the data by setting the average signal of the "no inhibitor" (DMSO vehicle) control as 100% activity and the "blank" as 0% activity.
-
-
IC50 Calculation:
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
-
Mandatory Visualizations
CDK Signaling and Cell Cycle Regulation
Caption: Mechanism of cell cycle arrest by CDK inhibitors.
Experimental Workflow for CDK Inhibition Assay
Caption: Workflow for a luminescence-based CDK inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following protocols outline procedures for confirming the identity, purity, and physicochemical properties of this molecule using a suite of standard analytical techniques.
Overview of Analytical Methods
The comprehensive characterization of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine involves a multi-technique approach to elucidate its structure and assess its purity. The primary analytical methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative method for purity assessment and identification, particularly for volatile impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected Spectral Data
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Methyl Protons | 2.6 - 2.7 | Singlet | -SCH₃ |
| Pyrazole Ring Protons | 7.0 - 8.5 | Doublets | C7-H, C8-H |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment | |
| Methyl Carbon | 12 - 15 | -SCH₃ | |
| Pyrazole Ring Carbons | 110 - 150 | C-H and C-Cl carbons | |
| Triazine Ring Carbons | 150 - 165 | C=N carbons |
Note: The exact chemical shifts will be influenced by the solvent and the specific electronic environment of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (C₆H₅ClN₄S, MW: 200.65 g/mol ).
Expected Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₅ClN₄S |
| Exact Mass (M) | 200.0001 |
| [M+H]⁺ (Positive Ion Mode) | 201.0074 |
The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
Purity Determination
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of non-volatile organic compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-280 nm range).
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as an orthogonal technique for purity assessment, especially for identifying volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Assess purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Typical GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Functional Group Identification
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic, -SCH₃) | 2850 - 3000 |
| C=N (in rings) | 1500 - 1650 |
| C-Cl | 600 - 800 |
| C-S | 600 - 800 |
Visualizations
Caption: Overall analytical workflow for the characterization of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H NMR analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this application note will focus on the theoretical analysis of the expected spectrum, a generalized experimental protocol for data acquisition, and a workflow for spectral analysis. This information is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
The structure of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine suggests a simple ¹H NMR spectrum. The key protons and their expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of similar pyrazolo[1,5-a]triazine and related heterocyclic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 8.0 - 8.5 | Doublet (d) | 2.0 - 3.0 | 1H |
| H-8 | 7.0 - 7.5 | Doublet (d) | 2.0 - 3.0 | 1H |
| -SCH₃ | 2.5 - 3.0 | Singlet (s) | N/A | 3H |
Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample. The predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a general procedure for acquiring a high-quality ¹H NMR spectrum of a heterocyclic compound like 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of the protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (SW): A range of 0-12 ppm is typically sufficient for most organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, from sample preparation to final structure confirmation.
Caption: Workflow for 1H NMR analysis.
Application Note: Mass Spectrometry of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometric analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental mass spectral data for this specific compound is not widely available in the public domain, this application note outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related pyrazolotriazine derivatives.[1][2][3][4][5] A detailed protocol for acquiring mass spectra using electron ionization (EI) is provided, along with a proposed fragmentation scheme visualized using a DOT graph. The information presented here serves as a valuable resource for researchers working on the characterization and identification of this and similar compounds.
Introduction
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine belongs to the pyrazolotriazine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][3][4][5] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. Understanding the fragmentation patterns under techniques like electron ionization (EI) is essential for confirming molecular identity and for the analysis of reaction products and metabolites. This note details the expected mass spectrometric behavior of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Predicted Mass Spectral Data
The molecular formula for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is C₆H₅ClN₄S, with a monoisotopic molecular weight of 200.00 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) should be accompanied by a significant M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁷Cl.
Table 1: Predicted Quantitative Data for Key Fragments
| m/z (predicted) | Proposed Fragment Ion | Relative Abundance (Predicted) | Notes |
| 200/202 | [C₆H₅ClN₄S]⁺ (Molecular Ion) | High | Isotopic pattern for chlorine should be observed. |
| 185 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical from the methylthio group. |
| 165 | [M - Cl]⁺ | Moderate to High | Loss of a chlorine radical. |
| 153 | [M - SCH₃]⁺ | Moderate | Loss of the methylthio radical. |
| 128 | [C₅H₄N₄]⁺ | Moderate | Subsequent loss of HCl from the [M - SCH₃]⁺ fragment. |
| 104 | [C₄H₂N₃S]⁺ | Low to Moderate | Fragmentation of the pyrazolotriazine ring. |
| 77 | [C₃HNS]⁺ | Low | Further fragmentation of the heterocyclic core. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for obtaining an EI mass spectrum of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. Instrument parameters may need to be optimized for the specific mass spectrometer being used.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in a suitable volatile organic solvent such as methanol or acetonitrile.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (a standard energy that promotes fragmentation and yields reproducible spectra).[2][6]
-
Ion Source Temperature: 200-250 °C (to ensure sample volatilization).[6]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300 (to cover the molecular ion and expected fragments).
-
Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
3. Data Acquisition:
-
Acquire a background spectrum of the solvent blank.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum of the sample.
-
Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.
4. Data Analysis:
-
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1 and the pathway in Figure 1.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.[2]
Predicted Fragmentation Pathway
The proposed fragmentation of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through the loss of substituents and cleavage of the heterocyclic rings.
Figure 1. Proposed electron ionization fragmentation pathway for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Experimental Workflow
The following diagram illustrates the logical workflow for the mass spectrometric analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Figure 2. Workflow for the mass spectrometric characterization of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Conclusion
This application note provides a predictive framework for the mass spectrometric analysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. The proposed fragmentation pathways and experimental protocols are based on the analysis of related heterocyclic systems and fundamental principles of mass spectrometry.[7][8][9][10][11][12] Researchers can use this guide to design experiments, interpret spectral data, and confirm the structure of this and similar molecules. It is recommended to complement this data with other analytical techniques such as NMR and IR spectroscopy for unambiguous structure elucidation.
References
- 1. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. raco.cat [raco.cat]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Novel CDK7 Inhibitors from Pyrazolo[1,5-a]triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel CDK7 inhibitors based on the pyrazolo[1,5-a]triazine scaffold. Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription, making it a compelling target in oncology.[1][2] The pyrazolo[1,5-a]triazine core has been identified as a promising scaffold for developing selective CDK7 inhibitors.[3][4]
Data Presentation
The following tables summarize the quantitative data for novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives, demonstrating their potential as anti-cancer agents through the inhibition of CDK7.
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]triazine Derivatives
Eight out of thirty-three synthesized derivatives showed remarkable cytotoxicity. The IC50 values for these compounds against three pancreatic ductal adenocarcinoma (PDAC) cell lines are presented below.[3][4]
| Compound ID | SUIT 2.28 IC50 (µM) | PATU-T IC50 (µM) | PANC-1 IC50 (µM) |
| 1b | 0.25 | 0.19 | 0.33 |
| 1c | 0.88 | 0.75 | 1.05 |
| 1d | 1.25 | 1.10 | 1.58 |
| 1e | 0.55 | 0.48 | 0.62 |
| 1g | 0.38 | 0.31 | 0.45 |
| 1h | 0.95 | 0.82 | 1.15 |
| 1i | 0.70 | 0.61 | 0.88 |
| 1j | 1.10 | 0.98 | 1.32 |
Table 2: Biochemical Activity of Representative Pyrazolo[1,5-a]triazine Derivatives against CDK7
The two most active compounds, 1b and 1g , were further evaluated to confirm their inhibitory effect on CDK7 enzymatic activity.[3][5]
| Compound ID | Target | % Inhibition at 1 µM | Notes |
| 1b | CDK7 | ~75% | Data derived from in vitro enzymatic assay.[5] |
| 1g | CDK7 | ~85% | Data derived from in vitro enzymatic assay.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrazolo[1,5-a]triazine-based CDK7 inhibitors are provided below.
1. General Synthesis of Pyrazolo[1,5-a]triazine Derivatives
Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives can be efficiently synthesized from pyrazolo-5-amine intermediates.[2][3]
Protocol:
-
Step i: React the starting pyrazolo-5-amine intermediate with DMF-DMA in 1,4-dioxane and reflux for 1-6 hours.
-
Step ii: To the product from Step i, add cyanamide and NaH in DMSO and reflux for 1-2.5 hours.
-
Step iii: Alternatively, react the intermediate with cyanamide in DMSO at 165°C for 2 hours, followed by the addition of NaH and heating at 180°C for 2.5 hours.
-
Step iv: For further derivatization, treat the product with NaH in tetrahydrofuran at 0°C for 1 hour, followed by the addition of a substituted benzoyl chloride and stirring for 30 minutes at 0°C.
-
Purify the final products using column chromatography.
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SUIT 2.28, PATU-T, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivatives in culture medium. Replace the existing medium with the medium containing the compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
3. In Vitro CDK7 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of the compounds on CDK7 kinase activity.[1][6]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant human CDK7/Cyclin H/MAT1 enzyme complex, and a peptide substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 values.
4. Cellular CDK7 Activity Assay (ELISA-based)
This assay confirms the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation of CDK7 substrates.[7][8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with various concentrations of the pyrazolo[1,5-a]triazine inhibitors for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for a CDK7 substrate (e.g., RNA Polymerase II CTD).
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-Ser5 RNA Pol II).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the signal to the total protein concentration and determine the effect of the inhibitors on substrate phosphorylation.
Mandatory Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle control and transcription, and its inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the synthesis and evaluation of novel CDK7 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for establishing structure-activity relationships.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. Human Cdk7 ELISA Kit (A76295) [antibodies.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]triazine-Based Thymidine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of pyrazolo[1,5-a]triazine derivatives as potent inhibitors of thymidine phosphorylase (TP), a critical target in cancer therapy due to its role in tumor angiogenesis and metastasis.[1][2] This document includes detailed experimental protocols for the chemical synthesis of these inhibitors and the enzymatic assay for evaluating their inhibitory activity.
Introduction
Thymidine phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are observed in a variety of solid tumors, where it promotes tumor growth, angiogenesis, and metastasis.[2] Consequently, the development of potent TP inhibitors is a promising strategy for anticancer drug discovery. The pyrazolo[1,5-a][1][3][4]triazine scaffold has emerged as a promising framework for the design of such inhibitors.[5] In particular, 1,3-dihydro-pyrazolo[1,5-a][1][3][4]triazin-2-thioxo-4-one derivatives have demonstrated significant inhibitory activity against TP.[2]
Data Presentation
The inhibitory activities of a selection of synthesized pyrazolo[1,5-a][1][3][4]triazine derivatives against thymidine phosphorylase are summarized in the table below. The data highlights the significant increase in potency achieved through substitution on the pyrazolo[1,5-a]triazine core, particularly with the 2-thioxo-4-one scaffold and specific substituents at the 8-position.
| Compound ID | Scaffold Type | R Group (at position 8) | IC50 (µM) | Reference |
| 7DX (control) | 7-Deazaxanthine | - | 32 | [2] |
| 1a | 2,4-dione | H | >150 | [3] |
| 1b | 2,4-dione | Cl | >150 | [3] |
| 1c | 2,4-dione | Br | >150 | [3] |
| 1d | 2,4-dione | I | >150 | [3] |
| 2e | 2-thioxo-4-one | H | 125 | [3] |
| 2f | 2-thioxo-4-one | Cl | >150 | [3] |
| 2g | 2-thioxo-4-one | Br | >150 | [3] |
| 2h | 2-thioxo-4-one | I | >150 | [3] |
| 17p | 2-thioxo-4-one | 4-(pentafluorosulfur)phenyl | 0.04 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Dihydro-pyrazolo[1,5-a][1][3][4]triazin-2-thioxo-4-ones
This protocol describes a general method for the synthesis of the pyrazolo[1,5-a][1][3][4]triazin-2-thioxo-4-one scaffold, which involves the annulation of a 1,3,5-triazine ring onto a pyrazole core.[5]
Materials:
-
Substituted 3-aminopyrazole
-
Ethoxycarbonyl isothiocyanate
-
Anhydrous Dimethylformamide (DMF)
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Synthesis of N-ethoxycarbonyl-N'-(pyrazol-3-yl)thiourea intermediate:
-
To a stirred suspension of the appropriate 3-aminopyrazole (1.0 eq) in anhydrous DMF, add ethoxycarbonyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to yield the N-ethoxycarbonyl-N'-(pyrazol-3-yl)thiourea intermediate.
-
-
Cyclization to form the pyrazolo[1,5-a][1][3][4]triazin-2-thioxo-4-one:
-
Suspend the dried intermediate in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) to the suspension.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Collect the resulting precipitate by filtration, wash with water and then ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Spectrophotometric Assay for Thymidine Phosphorylase Inhibition
This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase. The assay is based on the difference in molar extinction coefficient between the substrate (thymidine) and the product (thymine) at 290 nm.[4][6]
Materials:
-
Recombinant human or E. coli thymidine phosphorylase (TP)
-
Thymidine
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thymidine (e.g., 10 mM) in potassium phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.
-
Dilute the TP enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.1-0.5 units/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
20 µL of the TP enzyme solution
-
10 µL of the test compound dilution in DMSO (for control wells, add 10 µL of DMSO).
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a 1.5 mM thymidine solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Thymidine Phosphorylase Signaling in Angiogenesis and Apoptosis Evasion
Caption: Role of Thymidine Phosphorylase in Cancer Progression.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for Inhibitor Synthesis and Evaluation.
References
- 1. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Synthesis Overview: A Two-Stage Approach
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is typically achieved through a robust two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, from a 5-aminopyrazole precursor. The second stage is a chlorination reaction that converts the hydroxyl group (in its tautomeric form) into the desired chloro-substituent.
The general synthetic pathway begins with a substituted 5-aminopyrazole, which undergoes cyclization to form the pyrazolo[1,5-a]triazin-4-one intermediate. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[1][2] This pathway is favored for its reliability and the commercial availability of the necessary starting materials.
Caption: General two-stage synthesis pathway.
Detailed Experimental Protocol
This protocol provides a representative procedure. Researchers should note that optimization of reaction times, temperatures, and reagent quantities may be necessary based on laboratory conditions and substrate scale.
Stage 1: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one (4)
This procedure is adapted from methodologies for similar pyrazolo[1,5-a][3][4][5]triazines.[1]
-
Reaction Setup: To a solution of a suitable 5-aminopyrazole precursor (1.0 eq) in an appropriate solvent such as DMF or NMP, add 1,3-bis(methylthio)-2-nitro-2-azapropenide (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heating: Heat the reaction mixture to 120-140 °C. Microwave-assisted heating can significantly reduce reaction times and improve yields compared to conventional oil bath heating.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold organic solvent (e.g., diethyl ether or ethanol) to remove impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude 2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one, which can be used in the next step without further purification or be recrystallized if necessary.
Stage 2: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This chlorination step is a critical transformation requiring careful control of conditions.[2]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 vol). A co-solvent like toluene or an organic base can sometimes be beneficial.[2]
-
Heating: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q: My yield in Stage 1 (cyclization) is consistently low. What should I investigate?
A: Low yields in the cyclization step often point to issues with reaction conditions or reagent quality.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Consider switching to microwave heating, which has been shown to improve yields for similar heterocyclic syntheses from 45-50% (conventional) to significantly higher ranges.[1]
-
-
Potential Cause 2: Ineffective Base. The base may not be strong enough or may be of poor quality (e.g., hydrated).
-
Potential Cause 3: Starting Material Purity. The 5-aminopyrazole precursor may contain impurities that inhibit the reaction.
-
Solution: Recrystallize or purify the starting aminopyrazole before use. Confirm its purity via NMR or melting point analysis.
-
Q: During the chlorination in Stage 2, my TLC shows multiple dark spots, and the final yield is poor. What is happening?
A: This is a classic sign of product degradation or side reactions due to harsh chlorination conditions.
-
Potential Cause 1: Excessive Temperature or Time. The pyrazolo[1,5-a]triazine ring system can be sensitive to prolonged exposure to strong acids and high temperatures, leading to decomposition.
-
Solution: Reduce the reflux time and monitor the reaction closely every 30-60 minutes. Once the starting material is consumed, proceed immediately with the work-up. Aim for the minimum necessary heating time.
-
-
Potential Cause 2: Uncontrolled Reaction. The reaction with POCl₃ can be highly exothermic, especially during initial heating.
-
Solution: Heat the reaction mixture gradually to reflux temperature. For larger scale reactions, consider adding the POCl₃ to the substrate at a lower temperature and then heating.
-
-
Potential Cause 3: Hydrolysis during Work-up. The 4-chloro product can be susceptible to hydrolysis back to the 4-hydroxy starting material if it remains in acidic aqueous conditions for too long.
-
Solution: Perform the quenching and neutralization steps efficiently and without delay. Ensure the mixture is sufficiently cold during the quench and that the pH is brought to neutral or slightly basic before extraction.
-
Caption: Troubleshooting workflow for the chlorination stage.
Q: The final product appears oily or fails to crystallize. How can I obtain a solid product?
A: This usually indicates the presence of residual solvent or impurities.
-
Potential Cause 1: Residual POCl₃ or Solvent. Incomplete removal of POCl₃ or the extraction solvent can prevent crystallization.
-
Solution: Ensure complete removal of POCl₃ by vacuum distillation. After extraction, co-evaporate the crude product with a solvent like toluene to azeotropically remove traces of water and other volatile impurities.
-
-
Potential Cause 2: Impurities. The presence of side products can act as a crystallization inhibitor.
-
Solution: Purify the crude material using column chromatography. A gradient elution from hexane to ethyl acetate is often effective. Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The use of phosphorus oxychloride (POCl₃) requires strict safety measures. POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching step is highly exothermic and must be performed with extreme care.
Q2: Can other chlorinating agents be used instead of POCl₃? A2: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride might be used. However, their reactivity and the optimal reaction conditions would need to be determined empirically, and they may lead to different side product profiles. For many heterocyclic systems, POCl₃ remains the reagent of choice.[2]
Q3: What analytical methods are recommended to confirm the final product? A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
FT-IR Spectroscopy: To identify key functional groups. The disappearance of the C=O stretch from the intermediate and the presence of C-Cl vibrations can be indicative.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Data Summary Table: Reaction Parameters
The following table summarizes typical parameters for the key reaction steps, derived from related pyrazolo[1,5-a]triazine syntheses. These should be used as a starting point for optimization.
| Parameter | Stage 1: Cyclization[1][3][6] | Stage 2: Chlorination[2] |
| Solvent | DMF, DMSO, NMP | Neat POCl₃, Toluene |
| Base | K₂CO₃, NaH | Organic base (e.g., N,N-dimethylaniline) |
| Temperature | 120 - 180 °C (Conventional) | 100 - 110 °C (Reflux) |
| Time | 1 - 6 hours | 2 - 6 hours |
| Key Considerations | Anhydrous conditions are critical if using NaH. Microwave heating can significantly improve efficiency. | Strict moisture exclusion is essential. Quench carefully at low temperature. |
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
purification challenges with 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Technical Support Center: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine?
A1: Common impurities may include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. Given the structure, potential impurities could be hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group, or over-alkylation/oxidation of the methylthio group.
Q2: My purified 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A2: The chloro and methylthio groups can be susceptible to degradation. The chloro group can be sensitive to hydrolysis, especially in the presence of moisture and nucleophilic solvents. The methylthio group can be prone to oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.
Q3: I am observing poor separation during column chromatography. What can I do to improve the resolution?
A3: Poor separation can be due to several factors including the choice of stationary phase, solvent system, and column loading.[1] For pyrazolo[1,5-a]triazine derivatives, a normal-phase silica gel is common.[2] Optimizing the eluent system, for instance by using a gradient elution, can significantly improve separation. It is also crucial to ensure the compound is loaded onto the column in a minimal amount of solvent.
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, particularly if the compound or its impurities are not well-resolved on silica gel. A suitable mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape.
Q5: What is the best method for removing residual solvents from the final product?
A5: Residual solvents can often be removed by drying the compound under high vacuum. If the solvent has a high boiling point, gentle heating can be applied, provided the compound is thermally stable. Another technique is lyophilization (freeze-drying) if the compound is dissolved in a suitable solvent like water or dioxane, which can be effective for removing tenacious solvent residues.
Troubleshooting Guide
This guide provides a systematic approach to resolving common purification issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery from Column Chromatography | - Compound is too polar and is retained on the silica gel. - Compound is unstable on silica gel and is degrading.[1] - Compound is co-eluting with impurities. | - Increase the polarity of the eluent system. A common mobile phase for related compounds is a mixture of methylene chloride and ethanol.[2] - Test the stability of your compound on a TLC plate spotted with a solution of your compound and left for several hours.[1] If it degrades, consider using a different stationary phase like alumina or a reverse-phase column. - Optimize the solvent system for better separation on TLC before scaling up to a column. |
| Oily Product Instead of Solid | - Presence of residual solvents. - The product is inherently an oil at room temperature. - Presence of impurities that are oils and prevent crystallization. | - Dry the product under high vacuum for an extended period. - Attempt to crystallize the oil from a different solvent system. - Re-purify the oil using chromatography to remove impurities. |
| Crystallization Fails or is Very Slow | - The solution is too dilute. - The chosen solvent is not ideal for crystallization. - The presence of impurities is inhibiting crystal formation. | - Concentrate the solution. - Try a different solvent or a co-solvent system. For many organic compounds, a mixture like ethanol/water can be effective.[3] - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. |
| Product is Colored | - Presence of colored impurities. - The compound itself is colored. - Degradation of the product. | - If the color is due to impurities, try recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities.[4] Be aware that charcoal can also adsorb your product, leading to lower yields.[4] - Check the literature for the expected appearance of the pure compound. |
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Common Use in Purification |
| Hexane | 69 | 0.1 | Non-polar eluent for column chromatography |
| Ethyl Acetate | 77 | 4.4 | Moderately polar eluent for column chromatography |
| Dichloromethane | 40 | 3.1 | Common solvent for dissolving and eluting compounds |
| Methanol | 65 | 5.1 | Polar eluent for column chromatography |
| Ethanol | 78 | 4.3 | Solvent for recrystallization and as a polar eluent |
| Acetonitrile | 82 | 5.8 | Mobile phase in reverse-phase chromatography |
| Water | 100 | 10.2 | Mobile phase in reverse-phase chromatography and for recrystallization |
Experimental Protocols
Protocol: Purification by Column Chromatography
This protocol is a general guideline and may require optimization for your specific sample.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by running the starting eluent system through it until the packing is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the prepared sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). The optimal gradient will depend on the impurities present.
-
Collect fractions in test tubes.
-
-
Analysis and Product Recovery:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
stability issues of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution
Compound of Interest: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This guide is intended for researchers, scientists, and drug development professionals to provide essential information regarding the stability of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution. It includes frequently asked questions, troubleshooting guides, and generalized experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary degradation pathways for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution?
A1: Based on the chemistry of related chloro-s-triazine and methylthio-s-triazine compounds, the primary degradation pathways for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution are likely to include hydrolysis, photodegradation, and oxidation. The chloro substituent can be susceptible to hydrolysis, leading to its replacement with a hydroxyl group, a process that can be catalyzed by acidic or basic conditions. The methylthio group can be prone to oxidation. Furthermore, exposure to light, especially UV radiation, can induce photodegradation.[1][2]
Q2: What are the key factors that can influence the stability of this compound in solution?
A2: The stability of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution is likely influenced by several factors, including:
-
pH: Acidic or basic conditions can significantly accelerate the hydrolysis of the chloro group.[3][4] The stability of the triazine ring itself can also be pH-dependent.[5][6]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[7]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][2]
-
Solvent: The choice of solvent can impact stability. Aprotic solvents are generally preferred for storage to minimize hydrolysis.[5]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the methylthio group.[1]
Q3: How should stock solutions of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine be prepared and stored to ensure stability?
A3: To maximize stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For short-term storage, it is advisable to keep the solutions at low temperatures (e.g., 2-8 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[8][9] For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20 °C or -80 °C is recommended to avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly suitable technique for monitoring the stability of the parent compound and detecting potential degradation products.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the degradation products.[12] These methods allow for the separation and quantification of the parent compound and its degradants over time.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Issue 1: Rapid degradation of the compound is observed immediately after dissolving it in an aqueous buffer.
-
Possible Cause: The aqueous buffer may have a pH that promotes rapid hydrolysis of the chloro group.
-
Troubleshooting Steps:
-
Measure the pH of the buffer: Ensure the pH is within a stable range for the compound. For many triazine derivatives, neutral or slightly acidic conditions are preferable to basic conditions.[3]
-
Prepare fresh solutions: Prepare fresh solutions immediately before use to minimize the time the compound is in an aqueous environment.
-
Use a co-solvent: If experimentally feasible, consider preparing a concentrated stock solution in an aprotic solvent (e.g., DMSO) and diluting it into the aqueous buffer just prior to the experiment.
-
Issue 2: Inconsistent results are obtained from experiments conducted on different days using the same stock solution.
-
Possible Cause: The stock solution may be degrading over time due to improper storage.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the stock solution is stored at the recommended temperature, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption.[8]
-
Aliquot the stock solution: If not already done, aliquot the stock solution into single-use vials to avoid contamination and degradation from repeated handling of the main stock.
-
Perform a purity check: Before each experiment, analyze the stock solution by HPLC to confirm the purity and concentration of the compound.
-
Issue 3: The appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: These unknown peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use a mass spectrometer coupled with the HPLC to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the potential degradation products (e.g., a hydroxylated version of the parent compound).
-
Conduct forced degradation studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks observed in your experiments.
-
Data Presentation
Due to the lack of specific experimental data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in the searched literature, a template table is provided below for users to summarize their own quantitative stability data.
Table 1: Stability of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in Solution under Various Conditions
| Condition | Solvent | Temperature (°C) | Duration | Initial Concentration (µM) | Remaining Parent Compound (%) | Observations/Degradation Products |
| Control | DMSO | 25 | 24h | User Data | User Data | User Data |
| Aqueous Buffer | PBS (pH 7.4) | 25 | 24h | User Data | User Data | User Data |
| Acidic | 0.1 N HCl | 25 | 24h | User Data | User Data | User Data |
| Basic | 0.1 N NaOH | 25 | 24h | User Data | User Data | User Data |
| Oxidative | 3% H₂O₂ | 25 | 24h | User Data | User Data | User Data |
| Photostability | Acetonitrile | 25 | 24h (UV light) | User Data | User Data | User Data |
Experimental Protocols
The following are generalized protocols for assessing the stability of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in solution. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: General Solution Stability Assessment
Objective: To determine the stability of the compound in a chosen solvent over time.
Procedure:
-
Prepare a stock solution of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine of a known concentration in the desired solvent (e.g., DMSO, Acetonitrile).
-
Divide the solution into several aliquots in amber vials and store them under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Analyze the sample immediately by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Calculate the percentage of the parent compound remaining relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions.
Procedure:
-
Acid Hydrolysis: Prepare a solution of the compound in a mixture of an organic solvent and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Prepare a solution of the compound in a mixture of an organic solvent and 0.1 N NaOH. Incubate at a controlled temperature.
-
Oxidative Degradation: Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark at the same temperature.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS to identify and quantify the parent compound and any major degradation products.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Caption: Troubleshooting flowchart for stability issues of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
References
- 1. old.uoi.gr [old.uoi.gr]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. no-tillfarmer.com [no-tillfarmer.com]
- 4. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.tcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. agilent.com [agilent.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
hydrolysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine to its oxygenated precursor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the hydrolysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine to its oxygenated precursor, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. This resource includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the oxygenated precursor of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine?
A1: The oxygenated precursor is 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. The hydrolysis reaction involves the substitution of the chlorine atom at the C4 position with a hydroxyl group, which exists in equilibrium with its keto tautomer.
Q2: What are the typical conditions for the hydrolysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine?
A2: The hydrolysis can be achieved under both basic and acidic conditions. Basic hydrolysis is more commonly reported for similar chlorotriazines and can be performed using aqueous solutions of bases like sodium carbonate or sodium hydroxide.[1] Acid-catalyzed hydrolysis is also a possibility, though conditions need to be carefully controlled to avoid potential side reactions.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By comparing the spot or peak of the starting material with that of the product, you can determine the extent of the conversion. The product, being more polar due to the hydroxyl/keto group, will typically have a lower Rf value on a silica TLC plate compared to the starting chloro-compound.
Q4: What are the potential side reactions during this hydrolysis?
A4: Potential side reactions may include the hydrolysis of the methylthio group, although this is generally less facile than the hydrolysis of the chloro group. Under harsh acidic or basic conditions, degradation of the pyrazolotriazine ring system could occur. Dealkylation has been observed as a degradation pathway for other triazine compounds like atrazine, which could be a consideration under certain conditions.[4][5]
Q5: How can the product, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, be purified?
A5: The product can be purified by standard laboratory techniques. If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent.[1] Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently basic or acidic conditions. 2. Low reaction temperature. 3. Short reaction time. 4. Poor solubility of the starting material. | 1. Increase the concentration of the base or acid. For basic hydrolysis, ensure the pH is sufficiently high. 2. Increase the reaction temperature. Heating is often required to drive the reaction to completion.[1] 3. Extend the reaction time and monitor the progress by TLC or HPLC. 4. Add a co-solvent such as THF or dioxane to improve solubility. |
| Formation of Multiple Products/Impurities | 1. Degradation of the starting material or product under harsh conditions. 2. Side reactions such as hydrolysis of the methylthio group or ring opening. | 1. Use milder reaction conditions (e.g., lower temperature, weaker base/acid). 2. Carefully control the reaction time to minimize over-reaction. 3. Analyze the byproducts by mass spectrometry or NMR to identify their structures and adjust the reaction conditions accordingly. |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction mixture. 2. Formation of a stable salt. | 1. If the product is soluble, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. 2. If a salt has formed, neutralize the reaction mixture to a pH where the product is least soluble before attempting filtration or extraction. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Co-precipitation or co-crystallization of starting material and product. | 1. Extend the reaction time or use slightly more forcing conditions. 2. Purify the crude product by recrystallization from a solvent that has different solubilities for the starting material and the product, or use column chromatography for separation. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is a general guideline based on the hydrolysis of similar chlorotriazines.[1] Optimization of temperature, reaction time, and base concentration may be necessary.
Materials:
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
Co-solvent (e.g., Tetrahydrofuran (THF) or Dioxane, optional)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography (optional)
Procedure:
-
Dissolve 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (1 equivalent) in a suitable solvent mixture. A mixture of water and a co-solvent like THF or dioxane can be used to aid solubility.
-
Add an aqueous solution of sodium carbonate (2-3 equivalents) or sodium hydroxide (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 6-7. The product may precipitate upon neutralization.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions from similar hydrolysis reactions on related heterocyclic systems. These can serve as a starting point for optimizing the hydrolysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield | Reference |
| Monochlorotriazinyl Reactive Dye | Sodium Carbonate | Water | 60 °C | - | - | [1] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | HCl (catalytic) | Water | 60 °C | - | (Side reaction) | [6] |
Visualizations
Experimental Workflow
References
- 1. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]triazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]triazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]triazines?
A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]triazine core involve the cyclocondensation of substituted 5-aminopyrazoles with various bielectrophilic reagents. Common approaches include reactions with β-dicarbonyl compounds, ethoxycarbonyl isothiocyanate followed by cyclization, and other C-N-C fragment-introducing reagents.[1] Microwave-assisted one-pot syntheses have also been developed to improve yields and reduce reaction times.[2][3][4]
Q2: I am observing the formation of a major byproduct with the same mass as my target pyrazolo[1,5-a]triazine. What could it be?
A2: A common issue in the synthesis of fused pyrazole systems is the formation of regioisomers. When starting from 5-aminopyrazoles, the cyclization can occur at either the N1 or C4 position of the pyrazole ring, leading to the formation of the isomeric pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine systems, respectively, in addition to the desired pyrazolo[1,5-a]triazine.[5] The specific isomer formed can be influenced by the reaction conditions and the substitution pattern of the starting materials.
Q3: My reaction to produce a halogenated pyrazolo[1,5-a]triazine intermediate is showing a new, more polar spot on TLC, and the yield of the desired product is low. What is happening?
A3: Halogenated intermediates in pyrazolo[1,5-a]triazine synthesis, such as 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][2][6][7]triazine, can be highly sensitive to moisture.[2] Hydrolysis of the halo group back to a hydroxyl group is a common side reaction, leading to the formation of the corresponding pyrazolo[1,5-a]triazin-4-one. This byproduct is typically more polar and will appear as a different spot on a TLC plate. To minimize this, it is crucial to use anhydrous solvents and reagents and to handle the reaction mixture under an inert atmosphere.
Q4: The cyclization step of my synthesis is not proceeding to completion, and I am recovering a significant amount of starting material. How can I improve the reaction efficiency?
A4: Incomplete cyclization can be due to several factors, including insufficient reaction time, inadequate temperature, or a suboptimal choice of catalyst or solvent. For challenging cyclizations, extending the reaction time or increasing the temperature may be beneficial. Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion by providing rapid and uniform heating.[2][3][4] Additionally, screening different catalysts (e.g., acids or bases) and solvents can significantly impact the reaction rate and yield.
Q5: Some of my purified pyrazolo[1,5-a]triazine products seem to degrade over time. What are the stability issues associated with this heterocyclic system?
A5: The stability of pyrazolo[1,5-a]triazines can be influenced by their substitution pattern. For instance, certain derivatives, especially those with aliphatic substituents on the pyrazole nitrogen, have been reported to degrade rapidly upon exposure to air and moisture.[8][9] It is advisable to store purified products under an inert atmosphere, protected from light, and at low temperatures to enhance their shelf life.
Troubleshooting Guide
This guide addresses common byproducts and issues encountered during the synthesis of pyrazolo[1,5-a]triazines and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of Regioisomeric Byproducts (e.g., Pyrazolo[3,4-b]pyridines) | The nucleophilic character of both the N1 and C4 positions of the 5-aminopyrazole starting material allows for competing cyclization pathways. The reaction conditions (catalyst, solvent, temperature) and the nature of the substituents can influence the regioselectivity.[5] | Control of Regioselectivity: - Catalyst Selection: Acidic or basic catalysts can favor one cyclization pathway over the other. For example, acid-catalyzed reactions of enaminones with 1-NH-5-aminopyrazoles have been shown to yield pyrazolo[1,5-a]pyrimidines.[10]- Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is recommended to perform small-scale solvent screening to optimize for the desired isomer.- Microwave Synthesis: Microwave irradiation can sometimes offer improved regioselectivity due to rapid and controlled heating.[2][3][4]Separation of Isomers: - Column Chromatography: Regioisomers can often be separated by silica gel column chromatography. A careful selection of the eluent system is crucial.[7][11] |
| Hydrolysis of Halogenated Intermediates | Halogenated pyrazolo[1,5-a]triazines are often sensitive to moisture, leading to hydrolysis of the halogen and formation of the corresponding hydroxylated byproduct.[2] | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.- Control Work-up: Minimize exposure to aqueous solutions during the work-up procedure. If an aqueous wash is necessary, perform it quickly and with cold solutions. |
| Incomplete Reaction / Low Yield | - Insufficient activation of starting materials.- Suboptimal reaction temperature or time.- Poor choice of solvent or catalyst. | - Optimize Reaction Conditions: - Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time. - Microwave-Assisted Synthesis: Employ microwave irradiation to potentially reduce reaction times and improve yields.[2][3][4] - Reagent Equivalents: Ensure the correct stoichiometry of reagents. In some cases, using a slight excess of one reagent may drive the reaction to completion. |
| Formation of Unidentified Byproducts | Complex side reactions can occur, especially at elevated temperatures or with highly reactive starting materials. These may include self-condensation of starting materials or reactions with the solvent. | - Purification and Characterization: Isolate the major byproducts by chromatography and characterize them using spectroscopic methods (NMR, MS) to understand the side reaction pathways.- Milder Reaction Conditions: If significant byproduct formation is observed, consider running the reaction at a lower temperature or using a milder catalyst. |
Experimental Protocols
Microwave-Assisted Sequential One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][2][6][7]triazin-4(3H)-ones [2]
This protocol describes a convenient one-pot synthesis that minimizes the handling of intermediate compounds.
-
In a microwave vial, add a solution of the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).
-
At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.
-
After the addition is complete, stir the mixture for 2 minutes at room temperature.
-
Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.
-
After cooling, add 2N NaOH (2.0 equiv.) to the reaction mixture.
-
Seal the vial again and irradiate at 80 °C for 3 minutes.
-
After cooling, add MeI (1.0 equiv.).
-
The final product can be purified by standard chromatographic techniques.
Visualizations
Troubleshooting Workflow for Byproduct Formation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]triazine Derivatization
Welcome to the technical support center for the derivatization of pyrazolo[1,5-a]triazines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold.[1] The pyrazolo[1,5-a][2][3][4]triazine core is a nitrogen-rich system of significant interest to medicinal chemists, often serving as a bioisosteric substitute for purines in the development of potentially bioactive compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful derivatization.
I. Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the pyrazolo[1,5-a]triazine core is giving low yields. What are the most critical parameters to investigate?
A1: Low yields in palladium-catalyzed cross-coupling reactions involving pyrazolo[1,5-a]triazines often stem from a few key areas. The choice of catalyst, ligand, base, and solvent system is paramount and highly substrate-dependent.[5][6] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The electronic and steric properties of your specific pyrazolo[1,5-a]triazine and coupling partner will dictate the optimal catalyst-ligand combination. For Suzuki-Miyaura couplings, catalysts like PdCl₂(PPh₃)₂ may be a starting point, but more advanced systems such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos) often provide superior results, especially with challenging substrates.[6] For Buchwald-Hartwig aminations, the choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of amines and aryl halides.[5]
-
Base and Solvent Optimization: The base plays a critical role in the catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like dioxane, THF, and DMF are frequently used.[1][7]
-
Temperature and Reaction Time: These parameters are interdependent. Microwave irradiation can often accelerate these reactions, leading to shorter reaction times and potentially higher yields.[7][8] However, excessive heat can lead to decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q2: I am observing the formation of significant side products, particularly debromination in my Suzuki coupling. How can I minimize this?
A2: Debromination is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heteroaromatic systems.[6] This occurs when the organopalladium intermediate undergoes protonolysis before transmetalation. To mitigate this:
-
Optimize the Catalyst/Ligand System: Tandem catalyst systems, such as XPhosPdG2/XPhos, have been shown to be effective in preventing debromination in the C3-arylation of pyrazolo[1,5-a]pyrimidin-5-ones.[6]
-
Careful Choice of Base and Solvent: A weaker base or a less protic solvent may reduce the rate of protonolysis.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, as water can be a proton source.
Q3: How can I control regioselectivity during the functionalization of the pyrazolo[1,5-a]triazine core?
A3: Regioselectivity is a significant challenge in the derivatization of many heterocyclic systems. For pyrazolo[1,5-a]pyrimidines, a related scaffold, the reactivity of different positions on the ring system varies. For instance, the chlorine atom at the C7 position is often more susceptible to nucleophilic substitution than at other positions.[9] For pyrazolo[1,5-a]triazines, the inherent electronic properties of the ring system will direct functionalization.
-
Direct C-H Arylation: Recent advances have demonstrated the feasibility of direct C-H arylation, for example at the C7 position of pyrazolo[1,5-a]azines using palladium catalysis.[10] This approach avoids the need for pre-functionalization (e.g., halogenation) and can offer excellent regioselectivity.
-
Protecting Groups: In some cases, employing protecting groups on certain nitrogen atoms can direct functionalization to specific positions. However, this adds extra steps to the synthesis.
-
Reaction Conditions: The choice of reagents and reaction conditions can influence regioselectivity. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, the stoichiometry of reactants can determine the outcome of the reaction.[11]
II. Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield and/or significant debromination during C-arylation of a bromo-pyrazolo[1,5-a]triazine.
Experimental Workflow for Optimization:
Caption: Suzuki-Miyaura Optimization Workflow
Detailed Protocol Steps:
-
Catalyst and Ligand Screening:
-
Set up parallel reactions with your bromo-pyrazolo[1,5-a]triazine (1.0 equiv) and arylboronic acid (1.5 equiv).
-
Test a range of palladium catalysts (2-5 mol%) and ligands (4-10 mol%). Start with common systems like Pd(PPh₃)₄ and PdCl₂(dppf), and include more advanced ligands like XPhos.[6]
-
Use a standard base (e.g., 2M aq. Na₂CO₃) and solvent (e.g., dioxane) at a consistent temperature (e.g., 100 °C) for the initial screen.
-
Analyze the crude reaction mixture by LC-MS to determine the conversion and the ratio of desired product to the debrominated side product.
-
-
Base Optimization:
-
Using the best catalyst/ligand system from step 1, screen a variety of bases (2.0 equiv). Include inorganic bases of varying strengths like K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Maintain the same solvent and temperature as the initial screen.
-
Evaluate the impact of each base on the reaction outcome.
-
-
Solvent and Temperature Optimization:
-
With the optimal catalyst/ligand and base combination, investigate the effect of different solvents (e.g., toluene, DMF, THF).
-
For each solvent, screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Consider using microwave heating to access higher temperatures and shorter reaction times.[6]
-
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst (mol%) | Pd(PPh₃)₄ (5) | PdCl₂(dppf) (5) | XPhos Pd G2 (2) |
| Ligand (mol%) | - | - | XPhos (4) |
| Base (equiv) | Na₂CO₃ (2) | K₃PO₄ (2) | Cs₂CO₃ (2) |
| Solvent | Dioxane | Toluene | Dioxane/H₂O |
| Temperature (°C) | 100 | 110 | 120 (Microwave) |
| Yield (%) | Enter experimental data | Enter experimental data | Enter experimental data |
| Debromination (%) | Enter experimental data | Enter experimental data | Enter experimental data |
Guide 2: Troubleshooting Buchwald-Hartwig Amination
Problem: Low conversion or decomposition during the amination of a halo-pyrazolo[1,5-a]triazine.
Logical Relationship Diagram for Troubleshooting:
Caption: Buchwald-Hartwig Troubleshooting Logic
Detailed Protocol Steps:
-
Ligand Selection is Key: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[5]
-
For primary amines, ligands like BrettPhos are often effective.[12]
-
For secondary amines, sterically hindered biaryl phosphine ligands are generally preferred.
-
Screen a panel of ligands with your specific substrates to identify the most effective one.
-
-
Base and Solvent Compatibility:
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but can be incompatible with some functional groups.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates.
-
The solvent must be able to dissolve the base and the reaction components. Toluene, dioxane, and THF are frequently used.[12]
-
-
Temperature Management:
-
These reactions are often run at elevated temperatures (80-110 °C). However, pyrazolo[1,5-a]triazines can be thermally sensitive.
-
Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. Monitor for any signs of decomposition. Microwave-assisted synthesis can be advantageous for rapid heating and precise temperature control.[8]
-
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | Pd(OAc)₂ (2) |
| Ligand (mol%) | XPhos (4) | RuPhos (4) | BrettPhos (4) |
| Base (equiv) | NaOtBu (1.5) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 90 | 110 (Microwave) |
| Conversion (%) | Enter experimental data | Enter experimental data | Enter experimental data |
III. References
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: --INVALID-LINK--
-
Pyrazolo[1,5-a][2][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at: --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: --INVALID-LINK--
-
Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed. Available at: --INVALID-LINK--
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: --INVALID-LINK--
-
Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available at: --INVALID-LINK--
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available at: --INVALID-LINK--
-
General synthetic pathway for the preparation of the new pyrazolo... | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][4]triazines - MDPI. Available at: --INVALID-LINK--
-
Direct C−H arylation of pyrazolo[1,5‐a]pyridines and... - ResearchGate. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis of pyrazolo[1,5-a][2][3][4]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. Available at: --INVALID-LINK--
-
Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][10]triazin-7(6H) - NIH. Available at: --INVALID-LINK--
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. Available at: --INVALID-LINK--
-
Design, synthesis and molecular docking of novel pyrazolo[1,5-a][2][3][4]triazine derivatives as CDK2 inhibitors - PubMed. Available at: --INVALID-LINK--
-
(PDF) Development of pyrazolo[1,5-a]-1,3,5-triazine libraries - ResearchGate. Available at: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: --INVALID-LINK--
-
One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes - NIH. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions with 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine?
The primary reactive site is the chlorine atom at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The pyrazolo[1,5-a]triazine core is electron-deficient, which activates the C4 position for substitution. Additionally, the C8 position can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce further diversity.
Q2: What are the most common reaction types performed with this compound?
The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro group with various nucleophiles such as amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are often employed to form new carbon-carbon and carbon-nitrogen bonds at the C4 position.
Q3: What are the key stability considerations for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine?
This compound is generally stable under anhydrous conditions. However, prolonged exposure to strong aqueous acids or bases can lead to hydrolysis of the chloro group, forming the corresponding 4-hydroxy derivative. The methylthio group is relatively stable but can be oxidized under harsh oxidative conditions.
Troubleshooting Failed Reactions
Scenario 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting to substitute the 4-chloro group with an amine (or other nucleophile) and observe low to no product formation, with the starting material remaining.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.
-
Solution: If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. For alcohol or thiol nucleophiles, conversion to the corresponding alkoxide or thiolate with a suitable base is recommended.
-
-
Inadequate Reaction Temperature: The activation energy for the substitution may not be reached.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be effective in driving the reaction to completion, often with reduced reaction times.
-
-
Steric Hindrance: A bulky nucleophile or substitution elsewhere on the pyrazolotriazine core may hinder the reaction.
-
Solution: Consider using a less sterically hindered nucleophile if possible. Alternatively, prolonged reaction times at elevated temperatures might be necessary.
-
-
Poor Solvent Choice: The solvent may not be suitable for the reaction.
-
Solution: Aprotic polar solvents like DMF, DMAc, or NMP are generally good choices as they can solvate the charged intermediate in the SNAr mechanism.
-
Scenario 2: Low Yield and/or Byproduct Formation in Suzuki-Miyaura Coupling
Problem: When performing a Suzuki-Miyaura coupling with a boronic acid, you observe a low yield of the desired product, along with the formation of dechlorinated starting material and/or homocoupling of the boronic acid.
Possible Causes and Solutions:
-
Catalyst and Ligand Inactivity: The palladium catalyst and/or phosphine ligand may not be active enough to facilitate the challenging oxidative addition of the C-Cl bond.
-
Solution: Switch to a more electron-rich and sterically bulky ligand, such as XPhos, SPhos, or RuPhos. Using a pre-formed palladium catalyst like XPhos Pd G2 or G3 can also improve results.
-
-
Ineffective Base: The base is crucial for the transmetalation step but can also lead to side reactions.
-
Solution: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and dry.
-
-
Presence of Oxygen or Water: Oxygen can deactivate the Pd(0) catalyst, and water can lead to protodeboronation of the boronic acid.
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen). Use anhydrous solvents and reagents.
-
-
Side Reactions:
-
Dechlorination: This can occur via a competing reduction pathway. Minimizing reaction time and temperature, once the reaction is complete, can help.
-
Homocoupling: Often a result of catalyst deactivation or the presence of oxygen. Using the correct catalyst/ligand system and maintaining strictly anaerobic conditions is key.
-
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Inactive catalyst system | Use a more active ligand (e.g., XPhos, SPhos). Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). |
| Insufficient temperature | Increase temperature in increments of 10-20 °C. Consider microwave heating. | |
| Dechlorination | Competing reduction pathway | Use a milder base. Minimize reaction time. |
| Homocoupling | Oxygen presence, catalyst deactivation | Ensure rigorous degassing of solvents and inert atmosphere. Use a pre-catalyst to ensure efficient Pd(0) formation. |
| Protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and reagents. Use a more stable boronic ester (e.g., pinacol ester). |
Scenario 3: Failed Buchwald-Hartwig Amination
Problem: An attempted Buchwald-Hartwig amination with a primary or secondary amine results in no desired product, and only starting materials are recovered.
Possible Causes and Solutions:
-
Inappropriate Ligand: Aryl chlorides are less reactive than bromides or iodides and require specific ligands.
-
Solution: Use bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, BrettPhos).
-
-
Base Incompatibility: The choice of base is critical and substrate-dependent.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.
-
-
Catalyst Poisoning: Certain functional groups on the amine or pyrazolotriazine can poison the palladium catalyst.
-
Solution: If suspected, protect interfering functional groups prior to the coupling reaction.
-
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BrettPhos (often a 1:1.2 to 1:2 Pd:Ligand ratio) |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF (anhydrous and degassed) |
| Temperature | 80-120 °C |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or isopropanol), add the desired amine (1.1-1.5 eq).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and a suitable ligand if not using a pre-catalyst (e.g., XPhos, 4-10 mol%).
-
Add a finely powdered, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Workflows and Pathways
Caption: General experimental workflow for cross-coupling reactions.
solubility problems with pyrazolo[1,5-a]triazine derivatives in biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazolo[1,5-a]triazine derivatives in biological assays.
Troubleshooting Guide
Issue: My pyrazolo[1,5-a]triazine derivative is precipitating in my aqueous assay buffer.
This is a common issue due to the generally low aqueous solubility of many heterocyclic compounds, including pyrazolo[1,5-a]triazine derivatives. The following steps can help troubleshoot and resolve this problem.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Intrinsic Aqueous Solubility | 1. Decrease Final Concentration: The simplest first step is to lower the final concentration of the compound in the assay. 2. Incorporate a Co-solvent: Introduce a small percentage of an organic co-solvent into the final assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice. 3. Use Solubilizing Excipients: For cell-free assays, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or detergents (e.g., Tween-80, Triton X-100) at low, non-interfering concentrations. | The compound remains in solution throughout the experiment, leading to more reliable and reproducible data. |
| "Fall-out" from a Concentrated Stock Solution | 1. Lower Stock Concentration: Prepare a less concentrated stock solution in 100% DMSO. 2. Optimize Dilution Method: Use a serial dilution method. First, dilute the DMSO stock in a small volume of assay buffer, vortexing thoroughly, before adding it to the final assay volume. 3. Pre-warm Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility. | Minimized precipitation upon dilution of the concentrated stock solution into the aqueous assay buffer. |
| pH-Dependent Solubility | 1. Determine Compound pKa: If the pKa of your derivative is known or can be predicted, this can inform buffer choice. 2. Adjust Buffer pH: Modify the pH of your assay buffer. For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH might be beneficial. Ensure the new pH is compatible with your biological system. | Improved compound solubility by shifting the equilibrium towards the more soluble ionized form. |
| Buffer Incompatibility | 1. Test Different Buffer Systems: If precipitation persists, try alternative buffer systems (e.g., HEPES, MOPS instead of phosphate-buffered saline). 2. Reduce Salt Concentration: High salt concentrations in some buffers can decrease the solubility of organic compounds (salting-out effect). If possible, reduce the salt concentration while maintaining osmolarity and buffering capacity. | Identification of a buffer system that is more compatible with your specific pyrazolo[1,5-a]triazine derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of a novel pyrazolo[1,5-a]triazine derivative?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of pyrazolo[1,5-a]triazine derivatives for in vitro biological assays.[1] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For in vivo studies, other solvents or formulation strategies may be necessary.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and almost always not exceeding 1% (v/v). It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my cell culture medium. What should I do?
A3: This is a common phenomenon known as "fall-out." Here are a few strategies to address this:
-
Use a lower concentration stock solution: This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.
-
Perform a serial dilution: Instead of adding the highly concentrated DMSO stock directly to the large volume of media, first dilute it in a smaller volume of media, ensuring rapid mixing, and then add this intermediate dilution to your final assay.
-
Increase the final DMSO concentration slightly: If your cells can tolerate it, increasing the final DMSO concentration to 0.5% or 1% might be sufficient to keep the compound in solution.
-
Consider formulation aids: For certain applications, non-toxic solubilizing agents like cyclodextrins can be explored.
Q4: Can I use sonication or heating to dissolve my pyrazolo[1,5-a]triazine derivative?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in the stock solvent (e.g., DMSO). However, be cautious with prolonged heating, as it may lead to degradation of the compound. Always ensure the compound is fully dissolved before making further dilutions. For aqueous dilutions, gentle warming of the buffer can also be helpful, but avoid excessive temperatures that could damage assay components.
Experimental Protocols
Protocol 1: Preparation of a Pyrazolo[1,5-a]triazine Derivative Stock Solution and Dilution for Cell-Based Assays
-
Materials:
-
Pyrazolo[1,5-a]triazine derivative (solid)
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Assay buffer or cell culture medium, pre-warmed to 37°C
-
-
Procedure for 10 mM Stock Solution: a. Weigh out a precise amount of the pyrazolo[1,5-a]triazine derivative. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. c. Add the solid compound to a sterile microcentrifuge tube. d. Add the calculated volume of DMSO. e. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Procedure for Dilution to Final Assay Concentration (e.g., 1 µM): a. Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed cell culture medium to get a 100 µM solution. Vortex immediately and thoroughly. b. Add the required volume of the intermediate dilution to the final assay volume. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium in your assay plate to achieve a final concentration of 1 µM. The final DMSO concentration in this example would be 0.1%. c. Always include a vehicle control containing the same final concentration of DMSO.
Visualizations
Signaling Pathways
Many pyrazolo[1,5-a]triazine derivatives function as kinase inhibitors. Below are generalized diagrams for two common pathways targeted by these compounds: CDK7 and PI3K.
Caption: Inhibition of CDK7 by pyrazolo[1,5-a]triazine derivatives blocks transcription and cell cycle progression, leading to apoptosis.
Caption: Inhibition of PI3K by pyrazolo[1,5-a]triazine derivatives blocks downstream signaling, reducing cell survival and proliferation.
Experimental Workflow
Caption: A logical workflow for preparing and using pyrazolo[1,5-a]triazine derivatives in biological assays to avoid solubility issues.
References
minimizing side reactions in the synthesis of pyrazolo[1,5-a]triazine analogs
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]triazine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]triazine analogs, focusing on minimizing side reactions and improving overall yield and purity.
Issue 1: Low Yield of the Desired Pyrazolo[1,5-a]triazine Product
Possible Causes and Solutions:
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or acid catalyst are critical parameters. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for your specific substrate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Impure Starting Materials: Ensure the purity of your starting materials, particularly the 5-aminopyrazole derivative. Impurities can lead to the formation of side products and a lower yield of the desired compound.
-
Incorrect Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant may be necessary to drive the reaction to completion.
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Formation of Side Products: The formation of isomeric side products is a common issue. Please refer to the specific troubleshooting guide below for managing regioisomeric impurities.
Issue 2: Formation of Regioisomeric Impurities (e.g., Pyrazolo[3,4-b]pyridines or Pyrazolo[1,5-a]pyrimidines)
The reaction of 5-aminopyrazoles with bielectrophilic reagents can sometimes lead to the formation of undesired regioisomers. The control of regioselectivity is a key challenge in the synthesis of pyrazolo[1,5-a]triazines.
Strategies to Control Regioselectivity:
-
Catalyst Selection: The choice of an acid or base catalyst can significantly influence the reaction pathway.
-
Acid Catalysis: In some reactions, particularly with enaminones, acid catalysis (e.g., acetic acid) can favor the formation of pyrazolo[3,4-b]pyridine derivatives when using a 1-substituted-5-aminopyrazole.[1][2]
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Base Catalysis: Basic conditions may favor the desired pyrazolo[1,5-a]triazine cyclization.
-
-
Substitution on the 5-Aminopyrazole: The nature of the substituent at the N1 position of the 5-aminopyrazole can direct the cyclization. An unsubstituted N1 position (R=H) can lead to the formation of pyrazolo[1,5-a]pyrimidine isomers in certain reactions.[1][2]
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Solvent Effects: The polarity of the solvent can influence the reaction outcome. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane) can help to optimize the regioselectivity.
Issue 3: Difficulty in Purifying the Final Product
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrazolo[1,5-a]triazine analogs. A careful selection of the eluent system is crucial to separate the desired product from any side products and unreacted starting materials.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. It is important to screen different solvents to find one that provides good recovery and high purity.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of pyrazolo[1,5-a]triazine analogs?
The most widely used precursor for the synthesis of the pyrazolo[1,5-a]triazine core is a substituted 5-aminopyrazole.[1][2][3]
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions involve the formation of regioisomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[1][2] The reaction pathway is highly dependent on the substitution pattern of the 5-aminopyrazole and the bielectrophilic reagent, as well as the reaction conditions.
Q3: How can I confirm the regiochemistry of my final product?
A combination of spectroscopic techniques is typically used to confirm the structure of the final product and to distinguish between different regioisomers. These techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments like NOESY and HMBC)
-
Mass Spectrometry (MS)
-
X-ray Crystallography (if a suitable single crystal can be obtained)
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, some modern synthetic approaches focus on greener methodologies. These can include:
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Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.
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Solvent-free reactions: Performing reactions without a solvent can reduce waste and environmental impact.
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One-pot reactions: Designing a synthesis where multiple steps are performed in the same reaction vessel without isolating intermediates can improve efficiency and reduce waste.
Data Presentation
Table 1: Impact of Reaction Conditions on Product Distribution
| 5-Aminopyrazole Substituent (N1) | Bielectrophile | Catalyst/Solvent | Major Product | Minor Product | Reference |
| Phenyl | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine | - | [1][2] |
| H | Enaminone | Acetic Acid | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-b]pyridine | [1][2] |
| H | Ethoxycarbonyl isothiocyanate | Ethyl Acetate / Base | 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-ones
This protocol is a general guideline and may require optimization for specific substrates.
-
Step 1: Formation of the N-carbetoxythiourea intermediate
-
To a solution of the 5-aminopyrazole analog (1 equivalent) in a suitable solvent (e.g., ethyl acetate, DMF), add ethoxycarbonyl isothiocyanate (1.1 equivalents).[3]
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, the intermediate N-carbetoxythiourea can be isolated by filtration or evaporation of the solvent.
-
-
Step 2: Cyclization to the pyrazolo[1,5-a]triazine core
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol, ethanol).
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Add a base (e.g., ammonium hydroxide, sodium hydroxide, sodium methoxide) and heat the mixture to reflux.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be concentrated and the product purified by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]triazine analogs.
Caption: Reaction pathways leading to the desired product and a common side product.
Caption: A troubleshooting flowchart for optimizing the synthesis of pyrazolo[1,5-a]triazine analogs.
References
- 1. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Direct experimental data on the degradation of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is limited. The degradation pathways and products described below are based on established chemical principles and data from structurally related compounds, such as chloro-s-triazines and methylthio-s-triazines.
Frequently Asked Questions (FAQs)
Q1: I observed a new peak in my HPLC analysis after storing a solution of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in an aqueous buffer. What could this be?
A1: The appearance of a new peak upon storage in an aqueous solution likely indicates degradation of the parent compound. The most probable degradation pathway under these conditions is hydrolysis. Two primary hydrolysis products are possible:
-
Hydrolysis of the chloro group: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water, leading to the formation of 2-(methylthio)pyrazolo[1,5-a]triazin-4-ol .
-
Hydrolysis of the methylthio group: The methylthio group at the 2-position can also undergo hydrolysis, resulting in 4-chloropyrazolo[1,5-a]triazin-2-ol .
The rate of hydrolysis is often pH-dependent for related triazine compounds.[1]
Q2: My reaction mixture containing 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine was exposed to air for an extended period, and I see an unexpected product. What could have happened?
A2: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to oxidation. The methylthio group is susceptible to oxidation, which would result in the formation of 4-chloro-2-(methylsulfinyl)pyrazolo[1,5-a]triazine and potentially further to the 4-chloro-2-(methylsulfonyl)pyrazolo[1,5-a]triazine . For some related s-triazines, the removal of the methylthio group by hydroxylation is a metabolic pathway, which can also be initiated by oxidative processes.[2]
Q3: Are there any known microbial contaminants that can degrade 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine in my cell culture medium?
A3: While specific studies on this compound are not available, it is known that various microorganisms can degrade chloro- and methylthio-substituted s-triazines.[3][4][5] These microorganisms often initiate degradation through hydrolytic reactions that replace the chloro or methylthio group with a hydroxyl group.[4][5] Therefore, microbial contamination could lead to the formation of the hydrolysis products mentioned in A1.
Q4: I am planning a photostability study. What potential degradation products should I look for?
A4: Photodegradation of heterocyclic compounds can be complex, often involving reactive oxygen species. Potential photodegradation pathways for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine could include:
-
Photo-hydrolysis: UV light can accelerate the hydrolysis of both the chloro and methylthio groups.
-
Oxidation: The methylthio group can be oxidized.
-
Ring Cleavage: High-energy UV radiation can lead to the cleavage of the pyrazolotriazine ring system, resulting in a variety of smaller, more polar fragments.
For related compounds, photocatalytic degradation has been shown to proceed via oxidation and photohydrolysis.[6][7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps | Suggested Confirmation |
| Appearance of a more polar peak in reverse-phase HPLC. | Hydrolysis of the chloro or methylthio group. | Prepare fresh solutions daily. Store stock solutions in an anhydrous solvent at low temperatures. | Analyze the new peak by LC-MS to determine its mass. Compare with the expected masses of the hydrolysis products. |
| Appearance of a peak with a slightly different retention time, possibly less polar than hydrolysis products. | Oxidation of the methylthio group. | Degas solvents and blanket reactions with an inert gas (e.g., nitrogen or argon). Avoid prolonged exposure to air. | Use LC-MS to check for an increase in mass corresponding to the addition of one or two oxygen atoms. |
| Loss of starting material over time with multiple new, smaller peaks observed. | Ring cleavage due to photolysis or harsh chemical conditions. | Protect solutions from light by using amber vials or covering with aluminum foil. Avoid highly acidic or basic conditions unless required for a specific reaction. | Use a lower wavelength detector in your HPLC to look for small, UV-active fragments. Mass spectrometry can help identify smaller degradation products. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the specific assay buffer under the assay conditions (time, temperature). | Use HPLC or LC-MS to quantify the amount of parent compound remaining at different time points of the assay. |
Potential Degradation Products Summary
| Degradation Pathway | Potential Product Name | Molecular Formula | Expected Mass Change |
| Hydrolysis of Chloro Group | 2-(methylthio)pyrazolo[1,5-a]triazin-4-ol | C₆H₆N₄OS | -17.46 Da |
| Hydrolysis of Methylthio Group | 4-chloropyrazolo[1,5-a]triazin-2-ol | C₅H₃ClN₄O | -31.97 Da |
| Oxidation of Methylthio Group | 4-chloro-2-(methylsulfinyl)pyrazolo[1,5-a]triazine | C₆H₅ClN₄OS | +15.99 Da |
| Further Oxidation | 4-chloro-2-(methylsulfonyl)pyrazolo[1,5-a]triazine | C₆H₅ClN₄O₂S | +31.99 Da |
Experimental Protocols
Protocol 1: Analysis of Hydrolytic Stability
-
Objective: To determine the rate of hydrolysis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine at different pH values.
-
Materials:
-
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
-
Phosphate buffer (pH 5.0)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
In separate amber vials, add an aliquot of the stock solution to each of the pH buffers to a final concentration of 10 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by reverse-phase HPLC with a C18 column.
-
Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the parent compound peak and the appearance of new peaks at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. Calculate the half-life (t₁/₂) at each pH.
Visualizations
Potential Degradation Pathways of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Caption: Potential hydrolytic and oxidative degradation pathways.
Experimental Workflow for Stability Analysis
References
- 1. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of s-triazine xenobiotics [kops.uni-konstanz.de]
- 4. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazolo[1,5-a]triazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of pyrazolo[1,5-a]triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for chemically equivalent protons or carbons in my symmetrically substituted pyrazolo[1,5-a]triazine derivative appear broad or as multiple peaks?
This is a common observation and is typically due to phenomena such as annular tautomerism or slow rotation around a bond (atropisomerism), leading to a dynamic equilibrium in solution.[1] If the rate of exchange between the different forms is on the NMR timescale, you will observe broadened signals or even distinct sets of signals for each species. For instance, proton exchange between nitrogen atoms can lead to an equilibrium between two tautomeric forms, causing the signals for attached protons and carbons to average out or split.[2][3]
Q2: My N-H proton signal is extremely broad or completely absent in the ¹H NMR spectrum. What could be the reason?
The broadening or disappearance of an N-H proton signal is a frequent issue caused by several factors:
-
Chemical Exchange: The N-H proton can rapidly exchange with other molecules of the compound, residual water in the deuterated solvent, or any acidic/basic impurities. This fast exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[2]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation of the directly attached proton, resulting in a significantly broader signal.[2]
-
Protic Solvents: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[2]
Q3: I am observing unexpected cross-peaks in my NOESY spectrum that seem to indicate through-space proximity between distant protons. How can I interpret this?
While NOESY is excellent for determining spatial proximity, unexpected cross-peaks can arise from chemical exchange phenomena. If protons are exchanging between different chemical environments (e.g., in two different tautomers or conformers), they can exhibit cross-peaks in a NOESY (or EXSY - Exchange Spectroscopy) experiment, even if they are not physically close in any single conformation.[1] These exchange cross-peaks typically have the same phase as the diagonal peaks. It is crucial to run a 2D ROESY experiment to differentiate between genuine NOE effects and exchange-based correlations, as they will have opposite phases in a ROESY spectrum.
Q4: The solubility of my pyrazolo[1,5-a]triazine derivative is very low in common deuterated solvents, leading to poor quality NMR spectra. What can I do?
Low solubility is a known issue with this class of compounds, potentially due to strong intermolecular hydrogen bonding and π-stacking interactions that favor the formation of insoluble aggregates.[1] To improve solubility, you can try:
-
Using a co-solvent: Adding a small amount of trifluoroacetic acid (TFA) to CDCl₃ (e.g., 7% v/v) can protonate the triazine, disrupting intermolecular interactions and improving solubility.[1]
-
Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., ~50 °C in CDCl₃) can sometimes increase solubility, though one must be cautious of potential sample decomposition.[1]
-
Alternative Solvents: Testing other deuterated solvents such as acetonitrile-d₃, pyridine-d₅, or DMSO-d₆ may provide better results.[1]
Troubleshooting Guide
Issue 1: Broad or Averaged Signals in ¹H or ¹³C NMR Spectra
This issue often points towards a dynamic process occurring at a rate comparable to the NMR timescale.
Troubleshooting Steps:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can often slow down the rate of dynamic exchange (e.g., tautomerism, conformational changes).[2] This may resolve the broad signals into distinct, sharp peaks for each species in equilibrium.
-
Solvent Variation: The rate of exchange can be highly dependent on the solvent.[2] Acquiring spectra in different solvents (e.g., polar vs. non-polar, protic vs. aprotic) can alter the exchange rate and potentially resolve the signals. Aprotic, non-polar solvents may slow down proton exchange.[2]
-
Solid-State NMR: In the solid state, molecules are typically locked into a single conformation or tautomeric form. Solid-state NMR (CP/MAS) can be used to identify the dominant form, providing a reference point for the solution-state data.[2]
Caption: Troubleshooting workflow for broad or averaged NMR signals.
Issue 2: Signal Assignment is Ambiguous due to Overlap
The aromatic and aliphatic regions of pyrazolo[1,5-a]triazine spectra can be crowded, making definitive assignments from 1D spectra difficult.
Troubleshooting Steps:
-
2D Homonuclear Correlation (COSY): Run a DQCOSY or COSY experiment to identify proton-proton (¹H-¹H) spin systems. This will reveal which protons are coupled to each other, helping to trace out molecular fragments.[1]
-
2D Heteronuclear Correlation (HSQC/HMQC): An HSQC (or HMQC) spectrum correlates directly bonded proton-carbon pairs. This is the most reliable way to assign the carbon signal for a proton that has already been identified.[1]
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2D Long-Range Heteronuclear Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.[2]
-
Nuclear Overhauser Effect (NOESY/ROESY): A NOESY experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry, conformation, and the relative positions of substituents.[1][4]
Caption: Experimental workflow for resolving signal assignment ambiguity.
Data Presentation: Representative NMR Data
The following tables summarize typical NMR data for related pyrazolo-triazine and pyrazolo-pyrimidine structures found in the literature. Chemical shifts (δ) are given in ppm and coupling constants (J) in Hz.
Table 1: Representative ¹H NMR Data
| Compound/Fragment | Proton | Solvent | Chemical Shift (δ, ppm) | Multiplicity / J (Hz) | Reference |
| Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | H² | DMSO-d₆ | 7.47 | s | [4] |
| " | NH⁴ | DMSO-d₆ | 6.79 | t, J = 2.0 | [4] |
| " | H⁶ | DMSO-d₆ | 4.91 | dt, J = 3.2, 1.5 | [4] |
| " | 5-CH₃ | DMSO-d₆ | 1.21 | d, J = 6.4 | [4] |
| Pyridopyrazolo[5,1-c][1][2][5]triazine derivative | Pyridine-H | DMSO-d₆ | 6.85 | s | [6] |
| " | S-H | DMSO-d₆ | 14.82 | s | [6] |
| Pyrazolo[4,3-e][1][2][5]triazine derivative | Aromatic CH | DMSO | 8.28 | d, J = 8.8 | [7] |
| " | Aromatic CH | DMSO | 7.78 | d, J = 8.8 | [7] |
Table 2: Representative ¹³C NMR Data
| Compound/Fragment | Carbon | Solvent | Chemical Shift (δ, ppm) | Reference |
| Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | C=O | DMSO-d₆ | 162.73 | [4] |
| " | C³' (pyrazole) | DMSO-d₆ | 146.76 | [4] |
| " | C²H (pyrazole) | DMSO-d₆ | 139.26 | [4] |
| " | C⁷ | DMSO-d₆ | 130.84 | [4] |
| " | C⁶H | DMSO-d₆ | 106.27 | [4] |
| Pyridopyrazolo[5,1-c][1][2][5]triazine derivative | C=O | DMSO-d₆ | 166.71 | [6] |
| " | Pyridine C | DMSO-d₆ | 105.65 | [6] |
| Pyrazolo[4,3-e][1][2][5]triazine derivative | C (triazine) | DMSO | 160.95 | [7] |
| " | C (triazine) | DMSO | 148.23 | [7] |
| " | C (pyrazole) | DMSO | 139.90 | [7] |
Experimental Protocols
Protocol 1: Low-Temperature ¹H NMR for Studying Dynamic Exchange
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Sample Preparation: Prepare the sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[2]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.[2]
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate at each new temperature for 5-10 minutes before starting acquisition.[2]
-
Data Acquisition: Record a ¹H spectrum at each temperature. Continue this process until you observe the coalescence point and the subsequent splitting of the averaged signals into distinct, sharp signals for each species.[2]
Protocol 2: HMBC for Structural Elucidation
-
Sample Preparation: Prepare a reasonably concentrated sample of the pyrazolo[1,5-a]triazine derivative in a suitable deuterated solvent.
-
Tuning: Carefully tune and match the NMR probe for both ¹H and ¹³C frequencies.[2]
-
Parameter Optimization: Set the key HMBC parameter for the long-range coupling constant, J(C,H). This is typically optimized to a value between 8-10 Hz to observe correlations over 2 and 3 bonds.[2]
-
Acquisition: Run the HMBC experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.[2]
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Processing and Analysis: Process the 2D data using appropriate window functions. Analyze the resulting spectrum for cross-peaks that connect different parts of the molecule, paying close attention to correlations to quaternary carbons.[2]
References
- 1. tdx.cat [tdx.cat]
- 2. benchchem.com [benchchem.com]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 6. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scaled-up synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
I. Experimental Protocols
A. Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (Precursor)
This one-pot synthesis is adapted from a microwave-assisted laboratory procedure and optimized for larger scale production.
Materials:
-
5-Amino-3-(methylthio)pyrazole
-
Ethoxycarbonyl isothiocyanate
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 5-amino-3-(methylthio)pyrazole in anhydrous THF at 0°C, add ethoxycarbonyl isothiocyanate dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Add a 2N solution of NaOH and heat the mixture.
-
After cooling, add methyl iodide and stir until the reaction is complete (monitored by TLC/LC-MS).
-
The resulting precipitate of 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one can be isolated by filtration.
B. Chlorination to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
Procedure:
-
Suspend the precursor in an excess of phosphorus oxychloride.
-
Add N,N-dimethylaniline dropwise to the suspension.
-
Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC/LC-MS).
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The crude product is then purified.
II. Data Presentation
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) |
| Precursor Synthesis Yield | 74%[4] | Optimization required to maintain high yield. |
| Chlorination Yield | 94%[4] | May decrease due to mass transfer limitations. |
| Reaction Time (Chlorination) | 3 hours[4] | May need to be extended with careful monitoring. |
| Purity (Crude) | >95% | Variable, dependent on reaction control. |
| Purity (After Purification) | >99% | Dependent on the efficiency of the chosen purification method. |
III. Troubleshooting Guides & FAQs
Low Yield in Precursor Synthesis
Q1: My yield of the precursor, 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, is significantly lower on a larger scale. What are the possible causes?
A1:
-
Incomplete reaction: Ensure adequate stirring and reaction time. On a larger scale, mixing can be less efficient.
-
Suboptimal temperature control: The initial reaction with ethoxycarbonyl isothiocyanate is exothermic. Poor temperature control on a larger scale can lead to side reactions. Implement a robust cooling system.
-
Moisture: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Challenges in the Chlorination Step
Q2: The chlorination reaction with POCl₃ is sluggish and gives a low yield of the final product at scale. How can I improve this?
A2:
-
Reagent Quality: Use freshly distilled phosphorus oxychloride for best results.
-
Temperature: Ensure the reaction is maintained at a consistent reflux. Insufficient heating can lead to incomplete conversion.
-
Mixing: Inadequate mixing can result in localized overheating or poor contact between reactants. Use an appropriate overhead stirrer for the reactor size.
Q3: I am observing significant impurity formation during the chlorination scale-up. What are these impurities and how can I minimize them?
A3:
-
Hydrolysis: The product, 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, is highly sensitive to moisture and can hydrolyze back to the starting material.[4] It is crucial to work under strictly anhydrous conditions and to handle the product quickly during workup.
-
Side reactions with POCl₃: At elevated temperatures, prolonged reaction times, or in the presence of impurities, phosphorus oxychloride can lead to the formation of phosphorylated byproducts. Careful control of reaction time and temperature is essential.
-
Incomplete Reaction: Unreacted starting material will be a major impurity. Monitor the reaction progress closely by TLC or LC-MS to ensure full conversion.
Q4: What are the safety concerns associated with using large quantities of phosphorus oxychloride?
A4:
-
High Reactivity: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride gas. All equipment must be scrupulously dried before use.
-
Toxicity: Phosphorus oxychloride is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Quenching: Quenching large volumes of POCl₃ is hazardous due to the exothermic reaction with water. A controlled quench procedure, such as adding the reaction mixture to a cooled, stirred slurry of ice and a mild base (e.g., sodium bicarbonate), is recommended.
Purification and Isolation Issues
Q5: I am having difficulty purifying the final product at a large scale. What methods are recommended?
A5:
-
Crystallization: Due to the product's moisture sensitivity, crystallization should be performed using anhydrous solvents. A solvent screen to identify a suitable system for large-scale crystallization is recommended.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification. It should be used as a secondary purification step if necessary.
-
Handling: The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
IV. Visualizations
Experimental Workflow
Caption: A flowchart of the two-stage synthesis process.
Troubleshooting Logic for Low Chlorination Yield
Caption: A decision tree for troubleshooting low yield.
References
- 1. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for verifying the structure of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound with potential applications in medicinal chemistry. By presenting expected analytical data alongside that of a structurally related alternative, this document outlines the key characterization techniques and data interpretation necessary for unambiguous structural elucidation.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized heterocyclic compound like 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
Caption: Workflow for the synthesis, purification, and structural confirmation of a target compound.
Comparative Analysis of Spectroscopic Data
To effectively confirm the structure of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a comparison with known or alternative structures is invaluable. Here, we compare the expected data for our target compound with the reported data for a related pyrazolo[3,4-d]pyrimidine derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[1][2] This comparison highlights the distinct spectral features that differentiate these isomers.
| Analytical Technique | Expected Data for 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine | Reported Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[1][2] |
| ¹H NMR | Singlet for -SCH₃ protons (δ ~2.5-3.0 ppm). Two doublets for the pyrazole ring protons. | Singlet for -CH₃ group (δ 4.08 ppm). Singlet for -CH₂Cl group (δ 4.92 ppm). Singlet for C-H of the pyrazole ring (δ 8.46 ppm). |
| ¹³C NMR | Signal for -SCH₃ carbon (δ ~15-25 ppm). Signals for pyrazole and triazine ring carbons. | Signal for -CH₃ (δ 34.4 ppm). Signal for -CH₂Cl (δ 46.5 ppm). Signals for pyrazole and pyrimidine ring carbons, including C-Cl at δ 161.8 ppm. |
| Mass Spec. (HRMS) | Calculated m/z for C₆H₅ClN₄S. Isotopic pattern characteristic of one chlorine and one sulfur atom. | Calculated m/z for C₇H₇Cl₂N₄ [M+H]⁺ 217.0042; found m/z 217.0050. Isotopic pattern for two chlorine atoms. |
| IR Spectroscopy | C=N stretching frequencies. C-S stretching frequency. Absence of N-H or O-H bands. | C=N stretching frequencies. C-Cl stretching frequencies. Absence of N-H or O-H bands. |
| Elemental Analysis | Calculated: C, H, N, S, Cl percentages for C₆H₅ClN₄S. | Calculated for C₇H₆Cl₂N₄: C, 38.74; H, 2.79; N, 25.81; Cl, 32.66. Found: C, 38.66; H, 2.85; N, 25.93; Cl, 32.56. |
Key Differentiating Features
The primary distinguishing features between the target compound and the alternative are found in the NMR and mass spectrometry data. The presence of a methylthio group in the target compound will give a characteristic singlet in the ¹H NMR and a signal in the upfield region of the ¹³C NMR spectrum. In contrast, the alternative compound shows signals for a methyl and a chloromethyl group.[1][2] Furthermore, high-resolution mass spectrometry will not only confirm the molecular formula but also the number of chlorine and sulfur atoms through the distinct isotopic patterns.
Logical Data Interpretation
The following diagram illustrates the logical process of interpreting the analytical data to confirm the structure.
Caption: Logical flow for the interpretation of analytical data to confirm a chemical structure.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire a carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton and proton-carbon correlations, which are vital for unambiguous assignment of the structure.[3]
2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition.[3][4]
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if soluble), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
4. Elemental Analysis
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. Chlorine content is typically determined by other methods such as titration.
5. X-ray Crystallography
-
Methodology: If a suitable single crystal of the compound can be grown, X-ray crystallography provides definitive proof of the structure and stereochemistry.[3][5] Data is collected on a diffractometer, and the structure is solved and refined using specialized software.[6]
By following these protocols and carefully comparing the obtained data with expected values and those of related compounds, researchers can confidently confirm the structure of synthesized 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazolo[1,5-a]triazine derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine derivatives and their analogs, supported by experimental data and detailed protocols to aid in future research and development.
The pyrazolo[1,5-a]triazine core is a purine isostere, and its derivatives have been extensively investigated for their potential as anticancer agents and kinase inhibitors. The introduction of different substituents at various positions of this scaffold allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the validation of the biological activity of derivatives of the 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine scaffold.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of pyrazolo[1,5-a]triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine | Leukemia | 0.32 | - | - |
| Colon Cancer | 0.49-0.89 | - | - | ||
| Renal Cancer | 0.92 | - | - | ||
| Compound 5 | 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine | Leukemia | >1 | - | - |
| Colon Cancer | >1 | - | - | ||
| Renal Cancer | >1 | - | - | ||
| Compound 7 | 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine | Leukemia | >1 | - | - |
| Colon Cancer | >1 | - | - | ||
| Renal Cancer | >1 | - | - | ||
| 1b | Indolyl pyrazolo[1,5-a]-1,3,5-triazine | SUIT 2.28 (Pancreatic) | 0.19 | - | - |
| 1g | 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine | SUIT 2.28 (Pancreatic) | 1.58 | - | - |
| 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide | MCF-7 (Breast) | ~0.25 | Cisplatin | 93 |
| MDA-MB-231 (Breast) | ~0.25 | Cisplatin | 82 |
Table 1: Comparative anticancer activity of pyrazolo[1,5-a]triazine derivatives and related compounds against various cancer cell lines.[6][7][8]
Kinase Inhibition Profile
A significant mechanism of action for the anticancer activity of pyrazolo[1,5-a]triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
| Compound Class | Target Kinase | IC50 |
| Pyrazolo[1,5-a][1][2][3]triazine derivatives | CK2 | pM to µM range |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives | CDK7 | <5 nM for potent analogs |
| 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine derivatives | CDK2 (predicted) | - |
Table 2: Kinase inhibitory activity of pyrazolo[1,5-a]triazine derivatives.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed experimental protocols for key biological assays are provided below.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][9][10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., for CK2)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.[2][12][13][14][15]
Materials:
-
Recombinant human kinase (e.g., CK2)
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a suitable assay plate (e.g., 96-well or 384-well), add the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
General experimental workflow for the validation of biological activity.
Inhibition of the CDK7 signaling pathway by pyrazolo[1,5-a]triazine derivatives.
Inhibition of the CK2 signaling pathway by pyrazolo[1,5-a]triazine derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. news-medical.net [news-medical.net]
- 5. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Pyrazolo[1,5-a]triazine-Based CDK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyrazolo[1,5-a]triazine-based Cyclin-Dependent Kinase (CDK) inhibitors. The information is supported by experimental data from recent studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological and experimental processes.
The pyrazolo[1,5-a]triazine scaffold has emerged as a promising framework in the design of potent and selective CDK inhibitors, crucial targets in cancer therapy due to their central role in cell cycle regulation and transcription. This guide synthesizes data on several key compounds, comparing their inhibitory activity against various CDK isoforms and their anti-proliferative effects on cancer cell lines.
Comparative Efficacy of Pyrazolo[1,5-a]triazine Derivatives
The following tables summarize the inhibitory concentrations (IC50) of notable pyrazolo[1,5-a]triazine-based CDK inhibitors against various CDK isoforms and cancer cell lines. This data allows for a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Pyrazolo[1,5-a]triazine-Based Inhibitors against Various CDK Isoforms
| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK5/p25 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) | Reference |
| (R)-Roscovitine | 0.33 | 0.22 | 0.27 | 0.80 | 0.23 | [1] |
| 7a | 0.073 | 0.04 | 0.07 | 0.50 | 0.043 | [1] |
| LDC3140 | >10 | >10 | >10 | <0.005 | >10 | [2] |
| LDC4297 | 0.054 | 0.0064 | Not Reported | <0.005 | 1.711 | [3] |
Table 2: Anti-proliferative Activity (IC50) of Pyrazolo[1,5-a]triazine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (R)-Roscovitine | SH-SY5Y | Neuroblastoma | 15.5 | [1] |
| 7a | SH-SY5Y | Neuroblastoma | 2.8 | [1] |
| Compound 1b | SUIT 2.28 | Pancreatic | 0.23 | [4] |
| Compound 1c | SUIT 2.28 | Pancreatic | 0.31 | [4] |
| Compound 1g | SUIT 2.28 | Pancreatic | 0.19 | [4] |
| Compound 1b | PATU-T | Pancreatic | 0.98 | [4] |
| Compound 1g | PATU-T | Pancreatic | 0.89 | [4] |
| Compound 1b | PANC-1 | Pancreatic | 1.58 | [4] |
| Compound 1g | PANC-1 | Pancreatic | 1.25 | [4] |
Key Signaling Pathways and Experimental Overviews
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK-regulated cell cycle pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for the key experiments cited in the evaluation of pyrazolo[1,5-a]triazine-based CDK inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to block 50% of a specific CDK's activity.
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer from a concentrated stock.
-
Dilute the target CDK/cyclin enzyme complex to a predetermined optimal concentration in the assay buffer.
-
Prepare a solution containing the kinase substrate and ATP.
-
Perform serial dilutions of the test inhibitor in DMSO, followed by an intermediate dilution in the assay buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add the diluted inhibitor or a vehicle control (DMSO).
-
Add the diluted enzyme to all wells except for the "blank" controls.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add a Kinase Detection Reagent to convert the ADP generated into ATP, which then produces a luminescent signal via a luciferase reaction.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Analysis :
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells to determine the anti-proliferative effect of an inhibitor.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the pyrazolo[1,5-a]triazine inhibitor in the cell culture medium.
-
Replace the existing medium with the medium containing the various inhibitor concentrations or a vehicle control.
-
-
Incubation :
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization :
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK inhibitor.
-
Cell Treatment and Harvesting :
-
Treat cultured cells with the CDK inhibitor at a specific concentration (e.g., its IC50 or 2x IC50) for a defined period (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation :
-
Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining :
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
-
Data Acquisition and Analysis :
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] An accumulation of cells in a particular phase suggests cell cycle arrest induced by the inhibitor.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]triazine Inhibitors and Other ATP-Competitive CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazolo[1,5-a]triazine-based Cyclin-Dependent Kinase (CDK) inhibitors with other classes of ATP-competitive CDK inhibitors. The information presented is collated from publicly available experimental data to assist researchers in evaluating the performance and characteristics of these compounds.
Introduction to CDK Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of CDKs, represent the most common class of CDK inhibitors. This guide focuses on comparing the pyrazolo[1,5-a]triazine scaffold with other well-established and clinically relevant ATP-competitive CDK inhibitors.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the biochemical and cellular potency of various CDK inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration and substrate used.
Table 1: Biochemical Potency (IC50) of Pyrazolo[1,5-a]triazine and Pyrazolo[1,5-a]pyrimidine Derivatives Against Various CDKs
| Compound | Scaffold | CDK1 (nM) | CDK2 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) | Reference(s) |
| GP0210 (7a) | Pyrazolo[1,5-a]-1,3,5-triazine | ~120 | ~70 | ~40 | ~300 | ~40 | [2] |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | 30 | 3 | 30 | 250 | 90 | [3] |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | - | 90 | - | - | - | [4] |
| Compound 6s | Pyrazolo[1,5-a]pyrimidine | - | 230 | - | - | - | [4] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | - | 57 | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources.
Table 2: Biochemical Potency (IC50) of Other ATP-Competitive CDK Inhibitors
| Compound | Scaffold | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) | Reference(s) |
| Flavopiridol | Flavonoid | 30 | 170 | 100 | 170 | - | 875 | 20 | [6][7][8] |
| Roscovitine (Seliciclib) | Purine | 650 | 700 | >100,000 | 200 | >100,000 | 800 | - | [9][10][11] |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | - | - | 11 | - | 16 | - | - | [1][12][13] |
| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | - | - | 10 | - | 39 | - | - | [13][14] |
| Abemaciclib | 2-anilino-pyrimidine | - | - | 2 | - | 10 | - | - | [12][13] |
Note: '-' indicates data not available in the cited sources. Flavopiridol also shows activity against CDK6 with IC50 values in the 20-100 nM range.[15][16]
Table 3: Cellular Potency (GI50/IC50) of CDK Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | GI50/IC50 (µM) | Notes | Reference(s) |
| GP0210 (7a) | SH-SY5Y | ~2.5 | Neuroblastoma | [2] |
| BS-194 (4k) | 60 cell lines | Mean GI50 = 0.28 | NCI-60 panel | [3] |
| Roscovitine | Various | ~15-25 | Average for growth inhibition | [10][17] |
| Flavopiridol | A2780 | 0.023 | Ovarian carcinoma | [6] |
| Palbociclib | Various | Varies | Primarily effective in Rb-positive cells | [18] |
| Ribociclib | Various | Varies | Primarily effective in Rb-positive cells | [18] |
| Abemaciclib | Various | Varies | Effective in some Rb-deficient cells | [12][19] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies used in CDK inhibitor research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavopiridol | CDK | HIV Protease | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 11. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
A Comparative Guide to Pyrazolo[1,5-a]triazine Kinase Inhibitors: Structure-Activity Relationship and Performance
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]triazine derivatives targeting key kinases implicated in cancer progression. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decision-making in drug discovery and development.
Performance Comparison of Pyrazolo[1,5-a]triazine Kinase Inhibitors
The inhibitory potency of pyrazolo[1,5-a]triazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds against several key cancer-related kinases.
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[1] Novel pyrazolo[1,5-a]triazine derivatives bearing indolyl and 7-aza-indolyl moieties have shown remarkable cytotoxicity and inhibitory activity against CDK7 in pancreatic ductal adenocarcinoma (PDAC) models.[2][3]
| Compound | R1 | R2 | Target Kinase | IC50 (µM) | Cell Line |
| 1b | Indole | H | CDK7 | 0.19 - 1.58 | SUIT 2.28, PATU-T, PANC-1 |
| 1c | 7-aza-indole | H | CDK7 | 0.19 - 1.58 | SUIT 2.28, PATU-T, PANC-1 |
| 1g | Indole | CH3 | CDK7 | 0.19 - 1.58 | SUIT 2.28, PATU-T, PANC-1 |
| 1j | 7-aza-indole | CH3 | CDK7 | 0.19 - 1.58 | SUIT 2.28, PATU-T, PANC-1 |
Table 1: SAR of Indolyl and 7-aza-indolyl Pyrazolo[1,5-a]triazine Derivatives as CDK7 Inhibitors. Data sourced from a study on novel CDK7 inhibitors in pancreatic cancer models.[3]
Casein Kinase 2 (CK2) Inhibitors
Protein kinase CK2 is another important target in oncology due to its role in cell growth, proliferation, and survival. Structure-based design has led to the development of potent pyrazolo[1,5-a][2][4][5]triazine inhibitors of CK2 with picomolar to nanomolar inhibitory constants (Ki).
| Compound | R-Group | Target Kinase | Ki (nM) |
| PT1 | Phenyl | CK2 | <1 |
| Macrocyclic Derivative | Varies | CK2 | ~1.0 |
Table 2: Inhibitory Potency of Pyrazolo[1,5-a][2][4][5]triazine Derivatives against CK2. These compounds have demonstrated strong inhibition of cancer cell growth.[6][7]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Dysregulation of CDK2 is a common feature in many human cancers. A series of novel pyrazolo[1,5-a][2][4][5]triazine derivatives have been synthesized and evaluated for their CDK2 inhibitory and anticancer activities.[8]
| Compound | Substituent | Target Kinase | % Inhibition (at 10 µM) | IC50 (µM) |
| 9f | Varies | CDK2 | 82.38% | 1.85 |
| 10c | Varies | CDK2 | 81.96% | 2.09 |
Table 3: CDK2 Inhibitory Activity of Pyrazolo[1,5-a][2][4][5]triazine Derivatives. These compounds represent a promising starting point for the development of new anticancer drugs.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pyrazolo[1,5-a]triazine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK7, CK2, CDK2)
-
Substrate peptide specific for the kinase
-
ATP
-
Test compounds (pyrazolo[1,5-a]triazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup:
-
In a well of a microplate, add the test compound dilution or DMSO (vehicle control).
-
Add the kinase enzyme to each well.
-
Pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, SUIT 2.28)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]triazine derivatives for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The dual role of CDK7 in cell cycle progression and transcription, and its inhibition by pyrazolo[1,5-a]triazine derivatives.
Caption: A generalized experimental workflow for the screening and evaluation of pyrazolo[1,5-a]triazine kinase inhibitors.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. news-medical.net [news-medical.net]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Pyrazolo[1,5-a]triazines: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo activity is a critical step in the validation of novel therapeutic agents. This guide provides an objective comparison of the performance of pyrazolo[1,5-a]triazine derivatives, a promising class of compounds, in both laboratory and living models, supported by experimental data and detailed methodologies.
The pyrazolo[1,5-a]triazine scaffold has emerged as a versatile platform for the development of potent and selective inhibitors of various biological targets, leading to potential treatments for a range of diseases, including cancer and anxiety disorders. This guide delves into the preclinical data for two distinct classes of pyrazolo[1,5-a]triazine derivatives: Cyclin-Dependent Kinase 7 (CDK7) inhibitors for oncology and Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for neurological disorders.
Pyrazolo[1,5-a]triazine Derivatives as CDK7 Inhibitors in Pancreatic Cancer
Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated significant potential as inhibitors of CDK7, a key regulator of transcription and the cell cycle, which is a promising target in pancreatic ductal adenocarcinoma (PDAC).[1] A comparative analysis of their in vitro activity reveals a strong structure-activity relationship, with specific derivatives exhibiting remarkable cytotoxicity against various PDAC cell lines.
In Vitro Activity of Pyrazolo[1,5-a]triazine CDK7 Inhibitors
The antiproliferative activity of a series of newly synthesized pyrazolo[1,5-a]-1,3,5-triazine derivatives was evaluated against three immortalized human pancreatic cancer cell lines: SUIT 2.28, PATU-T, and PANC-1. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of exposure.
| Compound | SUIT 2.28 IC50 (µM) | PATU-T IC50 (µM) | PANC-1 IC50 (µM) |
| 1b | 0.22 ± 0.02 | 0.19 ± 0.01 | 0.49 ± 0.03 |
| 1c | 0.81 ± 0.05 | 1.02 ± 0.07 | 1.58 ± 0.11 |
| 1d | 0.45 ± 0.03 | 0.53 ± 0.04 | 0.98 ± 0.06 |
| 1e | 0.31 ± 0.02 | 0.28 ± 0.02 | 0.65 ± 0.04 |
| 1g | 0.39 ± 0.03 | 0.42 ± 0.03 | 0.77 ± 0.05 |
| 1h | 1.15 ± 0.08 | 1.28 ± 0.09 | 2.11 ± 0.15 |
| 1i | 0.67 ± 0.04 | 0.79 ± 0.05 | 1.34 ± 0.09 |
| 1j | 0.93 ± 0.06 | 1.11 ± 0.08 | 1.89 ± 0.13 |
Data summarized from a study on novel pyrazolo[1,5-a]-1,3,5-triazine derivatives as CDK7 inhibitors.
The two most active compounds, 1b and 1g , were further evaluated in more clinically relevant 3D spheroid models of the PATU-T cell line, confirming their potent activity in reducing spheroid viability. This demonstrates a good correlation between the compounds' activity in traditional 2D cell culture and a more complex in vitro tumor model.
Experimental Protocols:
In Vitro Kinase Assay (General Protocol): To determine the direct inhibitory effect on CDK7, a purified recombinant CDK7/CycH/MAT1 complex is used. The assay measures the phosphorylation of a substrate in the presence of various concentrations of the inhibitor. The reaction is initiated by adding ATP, and the amount of product formed is quantified, typically using a luminescence-based method to calculate the IC50 value.[1]
Cell Proliferation Assay (MTT Assay): Pancreatic cancer cells are seeded in 96-well plates and treated with various concentrations of the pyrazolo[1,5-a]triazine derivatives for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved. The absorbance is measured at a specific wavelength, and the IC50 values are calculated from the dose-response curves.
3D Spheroid Culture: Pancreatic cancer cells are cultured in ultra-low attachment plates to promote the formation of spheroids. The spheroids are then treated with the test compounds, and the viability is assessed using a 3D cell viability assay, which measures ATP content as an indicator of metabolically active cells.
Pyrazolo[1,5-a]triazine Derivatives as CRF1 Receptor Antagonists for Anxiety
A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines have been identified as potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the body's stress response.[2][3] Antagonism of this receptor is a promising therapeutic strategy for anxiety and depression. A lead compound from this series, analogue 13-15 , demonstrates a clear correlation between its high in vitro affinity for the CRF1 receptor and its efficacy in animal models of anxiety.
In Vitro and In Vivo Correlation of a Lead CRF1 Antagonist
| Compound | In Vitro hCRF1 IC50 (nM) | In Vivo Model | Effective Dose (mg/kg, p.o.) | Outcome |
| Analogue 13-15 | 6.1 ± 0.6 | Rat Defensive Withdrawal | 10 | Significant reduction in anxiety-like behavior |
| Rat Elevated Plus Maze | 10 | Significant increase in open arm exploration |
Data for analogue 13-15, an 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazine derivative.[3]
The potent in vitro binding affinity of analogue 13-15 to the human CRF1 receptor translates directly to its anxiolytic-like effects in vivo at a reasonable oral dose. This strong in vitro-in vivo correlation (IVIVC) was a key factor in its advancement to clinical trials.
Experimental Protocols:
CRF1 Receptor Binding Assay: This assay determines the affinity of the test compounds for the CRF1 receptor. Membranes from cells expressing the human CRF1 receptor are incubated with a radiolabeled CRF ligand and various concentrations of the pyrazolo[1,5-a]triazine derivative. The amount of radioligand displaced by the test compound is measured, and the IC50 value is calculated, which represents the concentration of the compound required to inhibit 50% of the radioligand binding.
Elevated Plus Maze (EPM) Test: This is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms. Rats are administered the test compound or vehicle orally prior to being placed in the center of the maze, and their behavior is recorded and analyzed.[4][5]
Defensive Withdrawal Test: This model assesses anxiety-like behavior in response to a novel, mildly stressful environment. Rats are placed in an open field containing a small, enclosed chamber. The time spent in the open field versus the enclosed chamber is measured. Anxiolytic drugs are expected to increase the time spent exploring the open field. Animals receive the test compound or vehicle orally before the test session.
Conclusion
The presented data for pyrazolo[1,5-a]triazine derivatives targeting CDK7 and the CRF1 receptor highlight the successful translation of potent in vitro activity to significant effects in relevant preclinical models. For the CDK7 inhibitors, a strong correlation is observed between their antiproliferative effects in 2D and 3D in vitro cancer models. In the case of the CRF1 receptor antagonists, a clear and direct correlation between high in vitro receptor affinity and in vivo anxiolytic efficacy is demonstrated. These findings underscore the therapeutic potential of the pyrazolo[1,5-a]triazine scaffold and provide a solid foundation for the further development of these compounds as novel therapeutics. This guide serves as a valuable resource for researchers in the field, offering a comparative overview of the preclinical data and the methodologies used to generate it.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to Synthetic Precursors: Alternatives to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]triazine scaffold is a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors, due to its function as a purine bioisostere.[1] 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine has traditionally served as a key intermediate, offering a reactive site for nucleophilic substitution to introduce diverse functionalities. However, the demands of modern drug discovery for synthetic efficiency, scaffold diversity, and improved pharmacological profiles have spurred the exploration of alternative precursors and heterocyclic systems.
This guide provides a comprehensive comparison of viable alternatives to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine. We will delve into alternative substitution patterns on the pyrazolo[1,5-a]triazine core, explore different synthetic strategies that bypass the chlorinated intermediate, and present alternative heterocyclic scaffolds that serve as effective purine bioisosteres. The information is supported by experimental data to aid researchers in making informed decisions for their synthetic campaigns.
I. Alternative Precursors for Pyrazolo[1,5-a]triazine Synthesis
The synthesis of the pyrazolo[1,5-a]triazine core does not solely rely on the 4-chloro derivative. A versatile and widely adopted approach involves the construction of the triazine ring from substituted 5-aminopyrazoles. This strategy allows for the introduction of diversity at various positions of the final scaffold.
A common synthetic route starts with the reaction of a 5-aminopyrazole with an isothiocyanate, followed by cyclization to form a 2-thioxo-pyrazolo[1,5-a]triazin-4-one.[1] This intermediate can then be further functionalized. For instance, a one-pot microwave-assisted synthesis has been developed for 8-substituted 2-(methylthio)pyrazolo[1,5-a][2][3][4]triazin-4(3H)-ones, showcasing an efficient alternative to traditional multi-step procedures.[5]
Table 1: Comparison of Synthetic Precursors for Pyrazolo[1,5-a]triazine Derivatives
| Precursor | Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |
| 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 60-95% | Versatile for introducing a wide range of nucleophiles at the 4-position. | Requires synthesis of the chlorinated precursor; potential for side reactions. |
| 5-Aminopyrazoles | Ring annulation to form the triazine ring | Isothiocyanates, Guanidines, Orthoesters | 50-90% (multi-step) | Allows for diversity at the 8-position from the start; avoids harsh chlorination conditions. | Can be a multi-step process; regioselectivity can be an issue. |
| Pyrazolo[1,5-a]triazin-4-ones/thiones | Conversion to 4-chloro or other activated derivatives | POCl3, Lawesson's reagent | 70-95% | Readily prepared from 5-aminopyrazoles; can be converted to various functional groups. | Requires an additional activation step for subsequent diversification. |
II. Alternative Heterocyclic Scaffolds
To expand chemical space and explore novel intellectual property, researchers often turn to bioisosteric replacement of the core scaffold. Several heterocyclic systems have emerged as effective alternatives to the pyrazolo[1,5-a]triazine core, demonstrating comparable or superior biological activity, particularly as kinase inhibitors.
1. Pyrazolo[3,4-d]pyrimidines: This scaffold has been successfully employed in the development of inhibitors for various kinases, including Protein Kinase D (PKD).[6]
2. Pyrazolo[1,5-a]pyrimidines: These are also purine analogues and have shown significant potential as kinase inhibitors, for instance, against Cyclin-Dependent Kinase 9 (CDK9).[7]
3. Imidazo[2,1-f][2][8][9]triazines: This scaffold has been investigated for its potential as an inhibitor of AMP deaminase and other enzymes.[10][11]
Table 2: Performance Comparison of Alternative Heterocyclic Scaffolds
| Scaffold | Representative Synthetic Route | Target Class | Reported Activity |
| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation of aminopyrazole carboxamides with formamide. | Protein Kinase D (PKD) | IC50 values in the nanomolar range.[6] |
| Pyrazolo[1,5-a]pyrimidine | Condensation of 5-aminopyrazoles with β-ketoesters. | Cyclin-Dependent Kinase 9 (CDK9) | Potent and selective inhibition. |
| Imidazo[2,1-f][2][8][9]triazine | Condensation of 1,2,4-triazines with α-haloketones. | AMP Deaminase | Potential for improved bioavailability over ribosyl analogues.[10] |
| Pyrazolo[5,1-c][2][8][9]triazine | Cyclization of hydrazones derived from acetamides. | Anticancer | Exhibited inhibitory effects on breast and liver cancer cell lines.[7] |
| Pyrazolo[4,3-e][2][8][9]triazine | Diazotization of aminopyrazoles followed by cyclization. | Anticancer | Cytotoxic activity against breast cancer cells. |
III. Experimental Protocols
Protocol 1: General One-Pot Synthesis of 8-Substituted 2-(Methylsulfanyl)pyrazolo[1,5-a][2][3][4]triazin-4(3H)-ones [5]
-
Step 1: Formation of N-Carbethoxythiourea. To a solution of the appropriately substituted 5-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., DMF), ethoxycarbonyl isothiocyanate (1.0 eq.) is added dropwise at room temperature. The reaction mixture is then subjected to microwave irradiation at 80 °C for 10 minutes.
-
Step 2: Cyclization. To the reaction mixture from Step 1, a solution of sodium hydroxide (2.0 eq.) in water is added. The mixture is then irradiated in a microwave reactor at 120 °C for 15 minutes.
-
Step 3: S-Methylation. After cooling, methyl iodide (1.5 eq.) is added to the reaction mixture, and it is irradiated in the microwave at 80 °C for another 10 minutes.
-
Work-up. The reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and dried to afford the desired product.
Protocol 2: Synthesis of 4-substituted-pyrazolo[3,4-d]pyrimidines [12]
-
Step 1: Synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidine. A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate and formamide is heated at reflux for 10 hours. The reaction mixture is cooled, and the resulting solid is collected by filtration.
-
Step 2: Chlorination. The product from Step 1 is refluxed in excess phosphorus oxychloride (POCl3) for 18 hours. The excess POCl3 is removed under reduced pressure.
-
Step 3: Nucleophilic Substitution. The resulting 4-chloropyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent (e.g., isopropanol), and the desired nucleophile (e.g., anhydrous piperazine) is added. The mixture is refluxed for 6 hours. After cooling, the product is isolated by filtration and purified by recrystallization.
IV. Visualizations
Signaling Pathway
The pyrazolo[1,5-a]triazine scaffold and its bioisosteres are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers.[3] The diagram below illustrates a simplified CDK signaling pathway and the point of intervention for these inhibitors.
Caption: Inhibition of CDK4/6 and CDK2 by pyrazolo[1,5-a]triazine-based inhibitors blocks the G1-S transition of the cell cycle.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and diversification of pyrazolo[1,5-a]triazine derivatives starting from 5-aminopyrazoles.
Caption: Synthetic pathways to diverse pyrazolo[1,5-a]triazine derivatives from 5-aminopyrazoles.
V. Conclusion
While 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine remains a valuable and versatile precursor, a wealth of alternatives exists for the synthesis of pyrazolo[1,5-a]triazine derivatives and related heterocyclic systems. The choice of precursor will ultimately depend on the specific synthetic goals, desired substitution patterns, and the need for scaffold diversity. The synthetic routes starting from 5-aminopyrazoles offer significant flexibility in accessing a wide range of analogues. Furthermore, the exploration of alternative heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidines and imidazo[2,1-f][2][8][9]triazines provides a powerful strategy for expanding the chemical space of purine bioisosteres and developing novel drug candidates. This guide serves as a starting point for researchers to navigate the available synthetic options and select the most appropriate strategy for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison for Pyrazolo[1,5-a]triazine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical for elucidating structure-activity relationships (SAR) and ensuring the selection of the optimal drug candidate. This guide provides a comparative analysis of spectroscopic data for various substituted pyrazolo[1,5-a]triazine isomers, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their bioisosteric relationship with purines.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a selection of substituted pyrazolo[1,5-a]triazine and related pyrazolotriazine isomers. These examples have been chosen to highlight how changes in substitution at different positions on the pyrazolo[1,5-a]triazine core influence the spectroscopic data.
Table 1: ¹H NMR Data of Representative Pyrazolo[1,5-a]triazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 2-(Dichloromethyl)-4-methyl-7-(p-tolyl)pyrazolo[1,5-a][2][3][4]triazine | - | 2.38 (s, 3H, Me-4''), 2.98 (s, 3H, Me-4), 7.34-7.35 (m, 3H, H-8 or CHCl₂, H-3'',5''), 7.39 (s, 1H, H-8 or CHCl₂), 8.00 (d, 2H, J=8.4, H-2'',6'') | [5] |
| 2-(Dichloromethyl)-4-(4-methoxyphenyl)-7-(p-tolyl)pyrazolo[1,5-a][2][3][4]triazine | - | 3.94 (s, 3H, MeO-4'), 7.24 (d, 2H, J=9.2, H-3',5'), 7.40 (s, 1H, H-8 or CHCl₂), 7.45 (s, 1H, H-8 or CHCl₂), 7.52-7.54 (m, 3H, H-3'',5''), 8.14 (d, 2H, J=6.4, H-2'',6''), 8.97 (d, 2H, J=9.2, H-2',6') | [5] |
| 7-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine* | CDCl₃ | 2.50 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 6.82 (s, 1H, pyrazol H-4), 7.13 (d, 1H, J=4, pyrimidine H-5), 7.32-7.35 (m, 2H, ArH's), 7.45-7.62 (m, 5H, ArH's), 7.77-7.82 (m, 2H, ArH's), 8.57 (d, 1H, J=4, pyrimidine H-6) | [6] |
*Note: Pyrazolo[1,5-a]pyrimidine is a closely related isomer and is included for comparative purposes.
Table 2: ¹³C NMR Data of Representative Pyrazolo[1,5-a]triazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 2-(Dichloromethyl)-4-methyl-7-(p-tolyl)pyrazolo[1,5-a][2][3][4]triazine | - | 19.2 (Me-4), 70.9 (CHCl₂), 95.0 (C-8), 126.7, 129.0, 130.1, 131.3, 148.3, 157.5, 157.9, 159.4 | [5] |
| 2-(Dichloromethyl)-4-(4-methoxyphenyl)-7-(p-tolyl)pyrazolo[1,5-a][2][3][4]triazine | - | 55.8 (MeO-4'), 71.6 (CHCl₂), 95.0 (C-8), 114.6, 121.7, 127.2, 129.5, 130.6, 131.8, 134.2, 151.3, 153.8, 158.0, 158.6, 164.2 | [5] |
| 7-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine* | CDCl₃ | 10.4, 20.6, 98.8, 111.2, 122.5, 127.4, 128.4, 128.8, 130.1, 131.8, 132.2, 133.4, 139.7, 141.2, 144.5, 146.4, 148.2, 152.3 | [6] |
*Note: Pyrazolo[1,5-a]pyrimidine is a closely related isomer and is included for comparative purposes.
Table 3: IR and Mass Spectrometry Data of Representative Pyrazolo[1,5-a]triazine Derivatives
| Compound | IR (ν, cm⁻¹) | Mass Spec (m/z) | Reference |
| 2-(Dichloromethyl)-4-methyl-7-(p-tolyl)pyrazolo[1,5-a][2][3][4]triazine | 3001, 1600, 1523, 1449, 1255, 843, 775, 657 | 293.0 [M+H]⁺ | [5] |
| 2-(Dichloromethyl)-4-(4-methoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a][2][3][4]triazine | 3009, 2923, 1608, 1595, 1481 | 403.0 [M+H]⁺ | [5] |
| Unsubstituted Pyrazolo[1,5-a][2][3][4]triazine | Not available | 120.04 (Monoisotopic Mass) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are generalized protocols for the synthesis and spectroscopic characterization of pyrazolo[1,5-a]triazine derivatives, based on methods reported in the literature.
Synthesis of Pyrazolo[1,5-a]triazine Derivatives
A common synthetic route to the pyrazolo[1,5-a][2][3][4]triazine core involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable electrophile.[1][8]
General Procedure for the Synthesis of 2-Substituted Pyrazolo[1,5-a]-1,3,5-triazines:
-
A mixture of a 5-aminopyrazole intermediate, a suitable orthoester (e.g., triethyl orthobenzoate), and cyanamide is prepared in a high-boiling point solvent such as dimethylsulfoxide (DMSO).
-
The reaction mixture is heated to a high temperature, typically around 165 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]-1,3,5-triazine derivative.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.[9][10]
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[9]
Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the synthesized compounds.[10][11]
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a typical workflow for screening kinase inhibitors, a common application for pyrazolo[1,5-a]triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. tdx.cat [tdx.cat]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo(1,5-a)(1,3,5)triazine | C5H4N4 | CID 21948548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Novel Pyrazolo[1,5-a]triazine CDK Inhibitors
The pursuit of selective Cyclin-Dependent Kinase (CDK) inhibitors is a cornerstone of modern oncology research. The pyrazolo[1,5-a]triazine scaffold has emerged as a promising pharmacophore for developing potent and selective CDK inhibitors. This guide provides a comparative analysis of novel pyrazolo[1,s-a]triazine derivatives and related compounds, with a focus on their selectivity across the CDK family, benchmarked against the well-established CDK inhibitor, (R)-Roscovitine.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazolo[1,5-a]triazine and pyrazolo[1,5-a]pyrimidine compounds against various CDK isoforms. (R)-Roscovitine is included for comparative purposes. Lower IC50 values indicate higher potency.
| Compound | Scaffold | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) | CDK7 (IC50) | CDK9 (IC50) | Reference(s) |
| GP0210 | Pyrazolo[1,5-a]-1,3,5-triazine | Potent | Potent | - | - | Potent | [1] |
| Compound 9f | Pyrazolo[1,5-a][1][2][3]triazine | - | 1.85 µM | - | - | - | [4] |
| Compound 10c | Pyrazolo[1,5-a][1][2][3]triazine | - | 2.09 µM | - | - | - | [4] |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | 30 nM | 3 nM | 30 nM | 250 nM | 90 nM | [5] |
| (R)-Roscovitine | 2,6,9-trisubstituted purine | Sub-µM | Sub-µM | Sub-µM | Sub-µM | Sub-µM | [1][6] |
| LDC4297 | Pyrazolo[1,5-a]-1,3,5-triazine | - | - | - | < 5 nM | - | [7] |
Note: "Potent" and "Sub-µM" are used where specific numerical values were not provided in the source material. The data indicates that these compounds show significant inhibitory activity in the sub-micromolar range.
Experimental Protocols
The determination of CDK inhibitory activity is crucial for assessing selectivity. A generalized protocol for an in vitro kinase inhibition assay is described below.
Kinase Inhibition Assay (General Protocol)
This protocol is a composite representation based on standard methodologies referenced in the literature for determining IC50 values.
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycA, CDK7/CycH/MAT1, CDK9/CycT1).
-
Substrate (e.g., Histone H1 for CDK1 and CDK2, GST-Rb for CDK2, a peptide substrate for CDK7, or the C-terminal domain of RNA polymerase II for CDK9).
-
ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P.
-
Test compounds (novel pyrazolo[1,5-a]triazine inhibitors and reference compounds).
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
96-well filter plates.
-
Scintillation counter or other appropriate detection system.
-
-
Procedure:
-
The test compounds are serially diluted to a range of concentrations.
-
In the wells of a 96-well plate, the recombinant CDK/cyclin enzyme, the specific substrate, and the kinase reaction buffer are combined.
-
The test compound at a specific concentration is added to each well. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the mixture onto phosphocellulose filter paper.
-
The filter paper is washed multiple times to remove unincorporated radiolabeled ATP.
-
The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control.
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
CDK Signaling Pathway in Cell Cycle Regulation
Caption: Simplified CDK-mediated cell cycle regulation pathway.
Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Experimental workflow for CDK inhibitor selectivity profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine: A Guide for Laboratory Professionals
Safe Disposal of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Hazard Information
Before handling 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine, it is imperative to be fully aware of its associated hazards. This compound is classified as acutely toxic and corrosive.
Key Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Inhalation Toxicity: Fatal if inhaled.
-
Skin and Eye Corrosion: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause respiratory irritation.
-
Reactivity: Reacts violently with water and is sensitive to air and moisture.[4] It should be handled and stored under an inert gas.
A summary of critical safety information is provided in the table below.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. | Use only outdoors or in a well-ventilated area. Wear respiratory protection. |
| Skin Corrosion | Category 1B: Causes severe skin burns. | Wear protective gloves and clothing. |
| Eye Damage | Category 1: Causes serious eye damage. | Wear eye and face protection. |
| Skin Sensitization | Sub-category 1A: May cause an allergic skin reaction. | Contaminated work clothing must not be allowed out of the workplace. |
| Reactivity | Reacts violently with water. Air and moisture sensitive.[4] | Handle and store under an inert gas. Keep away from water and moisture. |
II. Procedural Disposal Plan
The disposal of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid form or if there is a risk of dust generation.
Step 2: Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly sealing lid.[3][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Reacts Violently with Water").
-
Segregation: This waste must be segregated from other waste streams, particularly aqueous and protic solvent waste, to prevent violent reactions.[6]
Step 3: Handling and Transfer
-
All handling and transfer of the solid chemical or its solutions for disposal must be conducted in a certified chemical fume hood to minimize inhalation risk.[6]
-
Use tools (spatulas, etc.) that are clean, dry, and made of compatible materials.
-
Avoid generating dust.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][5]
-
The SAA must be in a cool, dry, and well-ventilated location, away from sources of water, heat, and ignition.
-
Ensure the waste container is kept closed at all times except when adding waste.[1][3]
Step 5: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to neutralize or treat the chemical waste in the lab. The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Waste Pickup Request: Submit a hazardous waste pickup request to your EHS office as soon as the container is ready for removal.[1]
-
Documentation: Maintain accurate records of the amount of waste generated and the date it was placed in the container.
III. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained and equipped to handle it, cautiously cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do NOT use water or combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team or EHS immediately.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Personal protective equipment for handling 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Essential Safety and Handling Guide for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine was not available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds and established laboratory safety protocols. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine.
Personal Protective Equipment (PPE) Summary
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine. All PPE should be inspected for integrity before each use.
| PPE Category | Recommended Equipment & Compliance Standards |
| Eye and Face Protection | Tight-sealing safety goggles are mandatory.[1] For procedures with a significant risk of splashes, a full-face shield should be worn in addition to goggles.[4] All eye and face protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin Protection | Gloves: Chemically resistant, powder-free gloves such as nitrile or neoprene are recommended.[6] For extended operations or when handling larger quantities, double-gloving is advised.[4] Gloves should be changed frequently, with recommendations varying from every 30 to 60 minutes, and immediately upon known or suspected contact with the chemical.[4] Protective Clothing: A clean lab coat or a disposable gown is necessary to prevent skin contamination.[6] In situations with a higher risk of splashes, a chemically resistant apron or gown should be utilized.[6] |
| Respiratory Protection | All handling of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][6] In the absence of a fume hood or if there is a potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a cartridge suitable for organic vapors and particulates is required.[1][5] |
Procedural Workflow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of chemicals.
Operational Plan for Safe Handling
A systematic and cautious approach is paramount to ensuring a safe laboratory environment.
1. Preparation:
-
Before any work commences, thoroughly review the Safety Data Sheet (SDS) for 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine or a suitable surrogate.[6]
-
Verify that a certified chemical fume hood, an emergency eyewash station, and a safety shower are all readily accessible and operational.[1][6]
-
Designate a specific, clearly marked area for handling the chemical.[6]
-
To minimize movement and potential for spills, assemble all necessary equipment and reagents before starting the procedure.[6]
2. Handling the Chemical:
-
If the compound is in solid form, handle it with care to prevent the generation of dust.[6]
-
All containers holding the chemical must be clearly labeled and kept sealed when not in immediate use.[6]
-
Strictly avoid direct contact with the skin, eyes, and clothing.[6]
-
In the event of accidental exposure, immediately flush the affected area with a large volume of water for at least 15 minutes and seek prompt medical attention.[1][5]
3. Post-Experiment Procedures:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical using a suitable solvent and cleaning agent.[6]
-
Remove PPE carefully to avoid cross-contamination. The outer surface of gloves should not be touched with bare hands.[6]
-
After all handling procedures are complete and PPE has been removed, wash hands thoroughly with soap and water.[1]
Disposal Plan
The proper disposal of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine and all contaminated materials is critical for environmental protection and regulatory adherence.
1. Chemical Waste:
-
All waste containing this chemical, including unused reagents and reaction byproducts, must be collected in a designated, clearly labeled, and securely sealed hazardous waste container.[6]
-
Under no circumstances should this chemical be disposed of in the sanitary sewer system or allowed to enter surface waters.[1]
2. Contaminated Materials:
-
All disposable items that have been in contact with the chemical, such as gloves, disposable gowns, and bench liners, are to be considered hazardous waste.
-
These contaminated materials must be placed in a designated hazardous waste container for proper disposal.[1]
3. Regulatory Adherence:
-
It is the responsibility of the chemical waste generator to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of all waste materials.[1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
